LSN 3213128
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-fluoro-1-oxo-2H-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11,20,22H,4,6,9H2,(H,19,23)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUZLJDXUJUTGI-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LSN 3213128 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of LSN 3213128
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, selective, nonclassical, and orally bioavailable antifolate agent with potent anti-neoplastic properties.[1][2][3] Its mechanism of action is centered on the targeted inhibition of a key enzyme within the de novo purine (B94841) biosynthetic pathway, a metabolic route frequently upregulated in cancer to sustain rapid proliferation.[2][4][5] This document provides a detailed technical overview of the molecular mechanism of this compound, summarizing its effects on cellular signaling, presenting key quantitative data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of AICARFT
The primary molecular target of this compound is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is one of two enzymatic domains of the bifunctional protein ATIC (AICARFT/IMP cyclohydrolase), which catalyzes the final two steps in the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor to all purine nucleotides.[6][7][8]
This compound acts as a potent, folate-competitive inhibitor of the AICARFT domain.[4][9] By binding to the enzyme, it specifically blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP, also known as AICAR) into N-formyl-AICAR (FAICAR).[2] This inhibition leads to two critical downstream consequences:
-
A profound and dose-dependent accumulation of the substrate, ZMP.[1][2][4]
-
A depletion of the downstream purine nucleotide pool, thereby starving cancer cells of the essential building blocks for DNA and RNA synthesis.[2][6]
The compound is highly selective for AICARFT, showing minimal activity against other folate-dependent enzymes such as thymidylate synthase (TS), SHMT1, MTHFD1, MTHFD2, and MTHFD2L.[4][10]
Downstream Signaling and Anti-neoplastic Effects
The inhibition of AICARFT by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.
3.1 ZMP-Mediated AMPK Activation The intracellular accumulation of ZMP, a structural analog of adenosine (B11128) monophosphate (AMP), leads to the allosteric activation of AMP-activated protein kinase (AMPK).[4][10] AMPK is a central regulator of cellular energy homeostasis. Its activation typically leads to the inhibition of anabolic processes, including cell growth and proliferation, to conserve energy. However, in some solid tumors where AMPK is already maximally activated due to a hypoxic environment, this may not be the primary driver of anti-tumor activity in vivo.[4][6]
3.2 Purine Depletion and mTORC1 Inhibition The most plausible mechanism for the anti-proliferative effects of this compound is the restriction of purine synthesis.[6] This depletion of essential purines inhibits DNA and RNA synthesis, which is critical for rapidly dividing cancer cells.[2][5] This hypothesis is supported by experiments where the growth-inhibitory effects of this compound were rescued by the addition of hypoxanthine, which can replenish the purine pool via the salvage pathway.[4][10] Furthermore, purine depletion can lead to the inhibition of the mTORC1 signaling pathway, a key promoter of cell growth, in a manner that is independent of AMPK activation.[6]
Quantitative Data Summary
The potency of this compound has been characterized through various in vitro assays.
Table 1: Potency and Efficacy of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| IC₅₀ (Enzyme) | 50% inhibitory concentration against AICARFT enzyme | 16 nM | [1][3][4] |
| IC₅₀ (Cells) | 50% inhibitory concentration in cell-based assays | 19 nM | [3] |
| EC₅₀ (ZMP) | 50% effective concentration for ZMP accumulation in NCI-H460 cells (low-folate medium) | 8 nM | [1] |
| EC₅₀ (ZMP) | 50% effective concentration for ZMP accumulation in NCI-H460 cells (standard RPMI medium) | 356 nM |[1] |
Table 2: Anti-proliferative Activity (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (Standard RPMI Medium) | Reference |
|---|---|---|---|
| MDA-MB-231met2 | Triple-Negative Breast Cancer | 44 nM | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 3470 nM |[1] |
Experimental Protocols
The characterization of this compound involved a series of standard and specialized assays. Below is a representative, generalized protocol for a key cell-based experiment based on published literature.[1][2][4]
5.1 Protocol: Cell-Based ZMP Accumulation Assay
-
Objective: To quantify the dose-dependent accumulation of intracellular ZMP in cancer cells following treatment with this compound.
-
Cell Lines: NCI-H460 or MDA-MB-231met2.
-
Materials:
-
Complete cell culture medium (e.g., RPMI 1640) with 10% FBS.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Methanol (B129727) (ice-cold).
-
LC-MS/MS system for metabolite analysis.
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
-
Sample Preparation: Centrifuge the plates to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of ZMP.
-
Data Analysis: Normalize the ZMP signal to an internal standard and/or cell number. Plot the ZMP concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Conclusion
This compound is a potent and selective inhibitor of AICARFT, a critical enzyme in the de novo purine biosynthesis pathway. Its mechanism of action, involving the blockade of purine production and subsequent inhibition of cancer cell proliferation, has been well-characterized through enzymatic, cell-based, and in vivo studies.[2][4][10] The robust elevation of the biomarker ZMP upon treatment confirms target engagement.[4] These findings establish this compound as a promising therapeutic agent for cancers that are highly dependent on de novo purine synthesis.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
LSN3213128: A Technical Whitepaper on a Novel Antifolate Inhibitor of AICARFT
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2][3] By inhibiting AICARFT, LSN3213128 disrupts the synthesis of purines essential for DNA and RNA replication, leading to anti-proliferative effects in cancer cells. This document provides an in-depth technical overview of LSN3213128, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.
Introduction
The de novo purine biosynthetic pathway is frequently upregulated in various cancers to meet the high demand for nucleotides required for rapid cell division.[2][4] This makes the enzymes in this pathway attractive targets for anticancer therapies. LSN3213128, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, was identified as a potent and selective inhibitor of AICARFT, the enzyme responsible for the final two steps in the synthesis of inosine (B1671953) monophosphate (IMP).[2] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, highlighting its potential as a therapeutic agent.[1][3]
Mechanism of Action
LSN3213128 acts as a competitive inhibitor of the folate-dependent AICARFT enzyme.[1] Inhibition of AICARFT leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1][2] This accumulation has two major downstream effects:
-
Inhibition of Purine Synthesis: The blockage of the pathway leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.
-
Activation of AMPK: ZMP is an analogue of adenosine (B11128) monophosphate (AMP) and can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation can lead to the inhibition of anabolic pathways, such as cell growth and proliferation.
The anti-proliferative effects of LSN3213128 are dependent on cellular folate levels, with higher efficacy observed in low-folate conditions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for LSN3213128 from preclinical studies.
Table 1: In Vitro Potency of LSN3213128
| Assay Type | Target/Cell Line | Medium Condition | IC50 / GI50 (nM) |
| Enzyme Inhibition | AICARFT | - | 16 |
| Cell Proliferation | NCI-H460 | Standard RPMI | 3470 |
| Cell Proliferation | MDA-MB-231 | Standard RPMI | 44 |
| ZMP Accumulation | NCI-H460 | Low-folate | 8 (EC50) |
| ZMP Accumulation | NCI-H460 | Standard RPMI | 356 (EC50) |
Data sourced from Medchemexpress.[3]
Table 2: In Vivo Antitumor Activity of LSN3213128 in a Mouse MDA-MB-231met2 Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Outcome |
| 30-60 mg/kg | Oral (p.o.) | Twice daily for 22 days | Inhibition of tumor growth |
Data sourced from Medchemexpress.[3]
Experimental Protocols
AICARFT Enzyme Inhibition Assay
Objective: To determine the in vitro potency of LSN3213128 in inhibiting the AICARFT enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human AICARFT is purified. The substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), and the cofactor, 10-formyl-tetrahydrofolate, are prepared in an appropriate assay buffer.
-
Compound Preparation: LSN3213128 is serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The enzymatic reaction is initiated by mixing the enzyme, substrates, and varying concentrations of LSN3213128 in a 96-well plate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Detection: The product of the reaction, formyl-AICAR (FAICAR), or the depletion of the cofactor is measured. This can be done using various methods, such as a coupled enzyme assay where the product of the AICARFT reaction is used by a second enzyme to produce a detectable signal (e.g., spectrophotometric or fluorometric).
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of LSN3213128 on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., NCI-H460, MDA-MB-231) are cultured in standard cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For folate-dependent studies, cells can be cultured in custom low-folate medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: LSN3213128 is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the AlamarBlue assay. The AlamarBlue reagent is added to the wells, and after a short incubation, the fluorescence is read using a plate reader.
-
Data Analysis: The fluorescence readings are normalized to the vehicle control. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the dose-response data to a nonlinear regression model.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of LSN3213128.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231met2) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: LSN3213128 is formulated for oral administration and given to the treatment groups at specified doses and schedules (e.g., 30-60 mg/kg, twice daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Biomarker Analysis: At the end of the study, tumors can be harvested to measure the levels of ZMP and other biomarkers to confirm target engagement.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (% TGI) is calculated to assess the efficacy of the treatment.
Visualizations
Signaling Pathway of LSN3213128 Action```dot
Caption: Workflow for the in vivo xenograft study.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models [ouci.dntb.gov.ua]
An In-depth Technical Guide to LSN3213128: A Potent and Selective AICARFT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3213128 is a novel, potent, and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. By inhibiting AICARFT, LSN3213128 disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This mechanism leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The inhibition of purine synthesis and subsequent cellular effects make LSN3213128 a promising candidate for anticancer therapy, particularly in rapidly proliferating tumors with a high demand for nucleotides. This guide provides a comprehensive overview of the technical details of LSN3213128, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanism of Action
LSN3213128 is a nonclassical antifolate, meaning it does not require polyglutamation for its activity, and it is orally bioavailable.[1] It specifically targets the AICARFT catalytic site of the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase).[2][3] AICARFT is responsible for the formylation of ZMP to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a crucial step in the de novo synthesis of purines.[4]
Inhibition of AICARFT by LSN3213128 leads to two primary downstream effects:
-
Depletion of Purine Nucleotides: By blocking the pathway, LSN3213128 reduces the pool of available purine nucleotides (adenosine and guanosine), which are essential building blocks for DNA and RNA. This directly inhibits cell proliferation, particularly in cancer cells which have a high rate of replication.[4]
-
Accumulation of ZMP: The blockage of the AICARFT enzyme results in a significant intracellular accumulation of its substrate, ZMP.[1][2] ZMP is a structural analog of AMP and can allosterically activate AMPK.[2] The activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis through the mTOR pathway, and the promotion of catabolic processes to restore cellular energy balance.[2]
The antitumor activity of LSN3213128 is primarily attributed to the restriction of purines, as demonstrated by rescue experiments where the addition of hypoxanthine (B114508) (a purine salvage pathway substrate) can reverse the growth inhibitory effects in purine salvage-proficient cell lines.[2][3]
Signaling Pathway Diagram
Caption: Inhibition of AICARFT by LSN3213128 in the de novo purine synthesis pathway.
Quantitative Data
The following tables summarize the key quantitative data for LSN3213128 from preclinical studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Cell Line / Enzyme | Condition | Value | Reference |
| IC50 | Human AICARFT (enzyme) | - | 16 nM | [5][6][7] |
| IC50 | Human AICARFT (in cells) | - | 19 nM | [6] |
| GI50 | NCI-H460 | Standard RPMI Medium | 3470 nM | [5] |
| GI50 | MDA-MB-231 | Standard RPMI Medium | 44 nM | [5] |
| EC50 (ZMP Accumulation) | NCI-H460 | Low-folate Medium | 8 nM | [5] |
| EC50 (ZMP Accumulation) | NCI-H460 | Standard RPMI Medium | 356 nM | [5] |
Table 2: In Vivo Antitumor Efficacy
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| MDA-MB-231met2 Xenograft | LSN3213128 (30 mg/kg, p.o.) | Twice daily for 22 days | Tumor growth inhibition | [5] |
| MDA-MB-231met2 Xenograft | LSN3213128 (60 mg/kg, p.o.) | Twice daily for 22 days | Tumor growth inhibition | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of LSN3213128 are provided below.
AICARFT Enzyme Inhibition Assay
This protocol is a representative method for determining the in vitro potency of inhibitors against the AICARFT enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of LSN3213128 against purified human AICARFT.
Materials:
-
Purified recombinant human AICARFT enzyme
-
LSN3213128 (or other test compounds)
-
AICAR (ZMP) substrate
-
10-formyl-tetrahydrofolate (10-CHO-THF) co-substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 295 nm for IMP formation)
Procedure:
-
Prepare a stock solution of LSN3213128 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the LSN3213128 stock solution in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted LSN3213128 solutions to the appropriate wells. Include wells with vehicle only (e.g., DMSO) as a positive control (no inhibition) and wells with no enzyme as a negative control (background).
-
Add the AICARFT enzyme to all wells except the negative control wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates, AICAR and 10-CHO-THF, to all wells.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of LSN3213128 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the LSN3213128 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., AlamarBlue or CellTiter-Glo)
This protocol outlines a general method for assessing the effect of LSN3213128 on the proliferation of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of LSN3213128 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
LSN3213128
-
96-well cell culture plates
-
Cell viability reagent (e.g., AlamarBlue or CellTiter-Glo)
-
Microplate reader (fluorescence or luminescence)
Procedure:
-
Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of LSN3213128 in complete cell culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of LSN3213128. Include vehicle-only wells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the fluorescence or luminescence signal using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the LSN3213128 concentration and determine the GI50 value using a suitable curve-fitting model.
ZMP Accumulation Assay
This protocol describes a method to quantify the intracellular accumulation of ZMP following treatment with an AICARFT inhibitor.
Objective: To measure the half-maximal effective concentration (EC50) of LSN3213128 for inducing ZMP accumulation in cells.
Materials:
-
Cancer cell lines
-
Cell culture medium (standard and low-folate as required)
-
LSN3213128
-
Cell lysis buffer (e.g., perchloric acid or methanol-based)
-
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS) system
-
ZMP standard
Procedure:
-
Plate cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of LSN3213128 for a specified time.
-
After treatment, wash the cells with ice-cold PBS and then lyse the cells using a suitable extraction buffer.
-
Collect the cell lysates and centrifuge to pellet any debris.
-
Analyze the supernatant for ZMP levels using a validated LC-MS/MS method.
-
Quantify the ZMP concentration in each sample by comparing it to a standard curve generated with known concentrations of ZMP.
-
Normalize the ZMP levels to the total protein concentration or cell number for each sample.
-
Plot the normalized ZMP levels against the logarithm of the LSN3213128 concentration and fit the data to determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of LSN3213128 in a murine xenograft model.
Objective: To assess the ability of LSN3213128 to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., MDA-MB-231met2)
-
LSN3213128
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer LSN3213128 (e.g., by oral gavage) to the treatment group according to the specified dosing schedule. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to evaluate the antitumor efficacy of LSN3213128.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A logical workflow for the preclinical evaluation of LSN3213128.
Conclusion
LSN3213128 is a highly potent and selective inhibitor of AICARFT with demonstrated antitumor activity in preclinical models. Its mechanism of action, involving the dual effects of purine depletion and ZMP-mediated AMPK activation, provides a strong rationale for its development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug developers interested in further investigating and characterizing LSN3213128 and other AICARFT inhibitors. The detailed experimental methodologies provide a foundation for the replication and extension of these key studies, facilitating the continued exploration of this promising therapeutic strategy.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel eIF4A1 inhibitors with anti‐tumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of Nâ(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)â3-hydroxypyrrolidin-1-yl]Âthiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - figshare - Figshare [figshare.com]
An In-depth Technical Guide to LSN 3213128: A Potent and Selective Inhibitor of the De Novo Purine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LSN 3213128, a novel and selective nonclassical antifolate that potently inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. By targeting this pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides, this compound demonstrates significant anti-proliferative and anti-tumor activity. This document details the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent inhibitor of AICARFT, the enzyme responsible for the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formyl-AICAR (FAICAR), a crucial step in the de novo synthesis of purines.[1][2][3] Inhibition of AICARFT by this compound leads to the intracellular accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2][3] This accumulation disrupts the purine biosynthetic pathway, leading to a depletion of the purine nucleotides necessary for DNA and RNA synthesis, thereby inhibiting cell proliferation and tumor growth.[1][3] While ZMP is known to activate AMP-activated protein kinase (AMPK), studies with this compound in solid tumors suggest that its anti-tumor activity may be primarily driven by purine restriction, independent of AMPK activation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.
| Parameter | Value | Cell Lines/Conditions | Reference |
| AICARFT IC50 | 16 nM | Enzymatic Assay | [2] |
| Selectivity | >100 µM | Against TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L | [4] |
Table 1: In Vitro Enzymatic Activity of this compound
| Cell Line | Treatment | Effect on ZMP Levels | Reference |
| NCI-H460 | This compound | Dose-dependent increase | [1] |
| MDA-MB-231met2 | This compound | Dose-dependent increase | [1] |
Table 2: In Vivo Effect of this compound on Intratumoral ZMP Levels in Xenograft Models
| Cell Line | This compound Concentration | % Viability | Assay | Reference |
| NCI-H460 | Dose-dependent | Inhibition of growth | Alamar Blue | [5] |
| MDA-MB-231met2 | Dose-dependent | Inhibition of growth | Alamar Blue | [5] |
Table 3: In Vitro Cell Viability Following this compound Treatment
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits AICARFT in the de novo purine synthesis pathway.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
AICARFT Enzyme Inhibition Assay
A detailed protocol for the specific AICARFT enzyme inhibition assay used for this compound is proprietary and not publicly available. However, a general protocol for such an assay would involve the following steps:
-
Reagents and Materials:
-
Purified recombinant human AICARFT enzyme.
-
AICAR (substrate).
-
10-formyl-tetrahydrofolate (co-substrate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
This compound stock solution (in DMSO).
-
Detection reagent (e.g., a coupled enzyme system that produces a detectable signal upon IMP formation).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the AICARFT enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of AICAR and 10-formyl-tetrahydrofolate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assays
a) Alamar Blue Assay
-
Cell Seeding: Seed NCI-H460 or MDA-MB-231met2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add Alamar Blue reagent to each well at 10% of the total volume.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
b) Crystal Violet Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Alamar Blue assay protocol.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with water and stain with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Intracellular ZMP Quantification by LC-MS/MS
A specific, validated protocol for ZMP quantification in the context of this compound studies is not publicly detailed. A general approach would be as follows:
-
Cell Lysis and Metabolite Extraction:
-
Culture and treat cells with this compound as described for the viability assays.
-
After treatment, rapidly wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate ZMP from other cellular components using an appropriate LC column and gradient.
-
Detect and quantify ZMP using multiple reaction monitoring (MRM) mode on the mass spectrometer, using specific precursor-product ion transitions for ZMP.
-
Use a stable isotope-labeled internal standard for ZMP to ensure accurate quantification.
-
Generate a standard curve with known concentrations of ZMP to quantify the absolute amount in the cell extracts.
-
Normalize the ZMP levels to the cell number or total protein concentration.
-
Conclusion
This compound is a promising anti-cancer agent that effectively targets the de novo purine synthesis pathway through potent and selective inhibition of AICARFT. Its mechanism of action, leading to the accumulation of ZMP and subsequent purine starvation, has been well-characterized in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating this compound or similar inhibitors of this critical metabolic pathway. The provided visualizations offer a clear understanding of the compound's role in the purine synthesis pathway and the experimental approaches for its evaluation. Further research into this compound could lead to new therapeutic strategies for cancers that are dependent on the de novo purine synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
LSN 3213128: A Technical Guide to a Novel AICARFT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN 3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a crucial enzyme in the de novo purine (B94841) biosynthetic pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides required for proliferation.[2][3] By inhibiting AICARFT, this compound disrupts purine synthesis, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) and subsequent anti-proliferative effects in cancer cells.[2][4] This document provides a comprehensive overview of the structure, properties, mechanism of action, and preclinical anti-tumor activity of this compound.
Core Properties and Structure
This compound, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, is a novel small molecule with significant potential in oncology research.[2]
| Property | Value | Source |
| CAS Number | 1941211-99-9 | [1] |
| Molecular Formula | C17H16FN3O4S2 | [1] |
| Molecular Weight | 409.46 g/mol | [1] |
| Appearance | Off-white to pink solid | [1] |
| Solubility | DMSO: 83.33 mg/mL (203.51 mM) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by specifically targeting AICARFT, a folate-dependent enzyme in the purine biosynthesis pathway.[4] Inhibition of AICARFT leads to a significant increase in intracellular ZMP levels.[4][5] The accumulation of ZMP is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can contribute to the observed growth inhibition in cancer cells.[4][5]
In Vitro and In Vivo Efficacy
This compound has demonstrated potent inhibitory activity against AICARFT and significant anti-proliferative effects in various cancer cell lines.
Enzyme Inhibition and Cellular Potency
| Parameter | Value | Cell Line/Condition | Source |
| AICARFT IC50 | 16 nM | Enzyme Assay | [1][4] |
| Cellular IC50 | 19 nM | - | [6] |
| NCI-H460 GI50 | 3470 nM | Standard RPMI medium | [1] |
| MDA-MB-231 GI50 | 44 nM | Standard RPMI medium | [1] |
| NCI-H460 ZMP EC50 | 8 nM | Low-folate medium | [1] |
| NCI-H460 ZMP EC50 | 356 nM | Standard RPMI medium | [1] |
In Vivo Anti-Tumor Activity
Oral administration of this compound has been shown to inhibit tumor growth in xenograft models.
| Animal Model | Dosage | Administration | Outcome | Source |
| Mouse MDA-MB-231met2 xenograft | 30-60 mg/kg | p.o., twice daily for 22 days | Tumor growth inhibition | [1] |
| Mouse NCI-H460 xenograft | - | Oral administration | Tumor growth inhibition | [4] |
| Syngeneic A9 tumor model | - | Oral administration | Tumor growth inhibition | [4] |
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound, based on published literature.
AICARFT Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against the AICARFT enzyme.
-
Methodology: The assay measures the conversion of AICAR to FAICAR by recombinant human AICARFT. The reaction is typically initiated by the addition of the enzyme to a mixture containing AICAR, a folate co-substrate, and varying concentrations of the inhibitor. The reaction is quenched, and the product is quantified using methods such as HPLC or mass spectrometry to determine the IC50 value.
Cell Proliferation Assay (GI50 Determination)
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Cancer cells (e.g., NCI-H460, MDA-MB-231) are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 7 days). Cell viability is then measured using a colorimetric assay such as Alamar Blue or MTT. The GI50, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
ZMP Accumulation Assay (EC50 Determination)
-
Objective: To quantify the cellular target engagement by measuring the accumulation of ZMP following this compound treatment.
-
Methodology: Cells are treated with various concentrations of this compound. After incubation, intracellular metabolites are extracted, and the levels of ZMP are quantified using LC-MS/MS. The EC50, the concentration that produces 50% of the maximal ZMP accumulation, is then determined.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human cancer cells (e.g., MDA-MB-231met2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as measuring intratumoral ZMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
LSN 3213128: A Technical Guide to a Novel AICARFT Inhibitor for Oncology Research
Introduction
LSN 3213128 is a novel, potent, and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1] As a critical enzyme in the de novo purine (B94841) biosynthetic pathway, AICARFT is a key target in cancer therapy due to the increased demand for purines in rapidly proliferating cancer cells.[1][2] This technical guide provides an in-depth overview of the discovery and preclinical development of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anticancer effect by specifically inhibiting the AICARFT domain of the bifunctional enzyme aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC).[2] This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) to 5-formamidoimidazole-4-carboxamide ribotide (FAICAR), a crucial step in the de novo synthesis of purines.[2] The resulting intracellular accumulation of ZMP leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell growth.[1][3] The anti-proliferative effects of this compound can be reversed by the addition of hypoxanthine (B114508) in cell lines with a functional purine salvage pathway, confirming its specific on-target activity.[3][4]
Signaling Pathway
Caption: De Novo Purine Biosynthesis Pathway and this compound Inhibition.
Quantitative Data Summary
In Vitro Potency and Efficacy
| Parameter | Cell Line | Condition | Value | Reference |
| AICARFT Inhibition (IC50) | - | Enzymatic Assay | 16 nM | [3] |
| Cell Growth Inhibition (GI50) | NCI-H460 (Lung Cancer) | RPMI Media | 3,470 nM | [4] |
| MDA-MB-231met2 (Breast Cancer) | RPMI Media | 88 nM | [4] | |
| A9 (Murine Sarcoma) | RPMI Media | 230 nM | [4] |
In Vivo Pharmacokinetics in Mice
| Parameter | Dose | Route | Value | Reference |
| Cmax | 10 mg/kg | Oral | 4567 ± 559 nM | [4] |
| Unbound Cmax | 10 mg/kg | Oral | 251 ± 31 nM | [4] |
| AUC | 10 mg/kg | Oral | 20222 ± 4518 nM*hr | [4] |
| Half-life (t1/2) | 10 mg/kg | Oral | 2.4 ± 0.3 h | [4] |
| Bioavailability | 1 mg/kg | IV | 24.6 ± 4.6% | [4] |
In Vivo Efficacy in Xenograft Models
| Tumor Model | Dose | Effect | Reference |
| NCI-H460 (Lung Cancer) | 30 or 100 mg/kg | Anti-proliferative effects | [5] |
| A9 (Murine Sarcoma) | 100 mg/kg | Anti-proliferative effects | [5] |
| MDA-MB-231met2 (Breast Cancer) | 30 and 60 mg/kg | Anti-proliferative effects | [5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the development of this compound are not fully available in the public domain. However, the methodologies can be summarized as follows based on the published literature.
Enzyme Inhibition Assay (AICARFT)
The inhibitory activity of this compound against AICARFT was likely determined using a biochemical assay. This would typically involve incubating the purified ATIC enzyme with its substrate ZMP and the cofactor N10-formyl-tetrahydrofolate in the presence of varying concentrations of this compound. The rate of product formation (FAICAR) would be measured, for instance, by spectrophotometry or mass spectrometry, to calculate the IC50 value.
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines such as NCI-H460, MDA-MB-231met2, and A9 were assessed. This was likely performed using a standard method like the Alamar Blue assay. Cells would be seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 7 days). Cell viability would then be measured by adding the Alamar Blue reagent and quantifying the fluorescence, which is proportional to the number of living cells. For rescue experiments, cells would be co-treated with this compound and hypoxanthine.[3][4]
Western Blot Analysis
To investigate the effect of this compound on the AMPK signaling pathway, western blot analysis would be employed. Cancer cells would be treated with this compound for a specified time, after which cell lysates would be prepared. Proteins would be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, and other relevant proteins.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in murine xenograft models.[1] This involves subcutaneously implanting human or murine cancer cells into immunodeficient mice. Once tumors reach a certain size, mice are randomized into vehicle control and treatment groups. This compound would be administered orally at specified doses and schedules.[5] Tumor volume would be measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for analysis of biomarkers such as ZMP, AICAR, and SAICAR levels.[5]
Pharmacokinetic Analysis
To determine the pharmacokinetic properties of this compound, the compound would be administered to mice either orally or intravenously.[4] Blood samples would be collected at various time points post-dosing. The concentration of this compound in the plasma would be quantified using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). These data would then be used to calculate key pharmacokinetic parameters such as Cmax, AUC, half-life, and bioavailability.[4]
Experimental Workflow
Caption: Preclinical Development Workflow for this compound.
Development Status
This compound has demonstrated significant anti-tumor activity in preclinical models, supporting its evaluation as a potential antineoplastic agent. To date, there is no publicly available information regarding the initiation of clinical trials for this compound. It is considered a promising candidate for clinical development.[4]
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrmeetingnews.org [aacrmeetingnews.org]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
LSN3213128: A Technical Guide to a Potent Nonclassical Antifolate Inhibitor of AICARFT
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3213128 is a novel, potent, and selective nonclassical antifolate that targets aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. By inhibiting AICARFT, LSN3213128 disrupts the production of purines, essential components of DNA and RNA, leading to the suppression of cancer cell proliferation. This technical guide provides an in-depth overview of LSN3213128, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and the current understanding of its potential as an antineoplastic agent.
Introduction
Cancer is characterized by uncontrolled cell proliferation, which creates a high demand for the building blocks of DNA and RNA, including purine and pyrimidine (B1678525) bases. The de novo purine biosynthesis pathway is frequently upregulated in cancer cells to meet this demand, making its constituent enzymes attractive targets for anticancer therapies. Antifolates, which interfere with folate-dependent enzymes in this pathway, have a proven track record as effective oncolytic agents.
LSN3213128 has emerged as a promising, orally bioavailable, nonclassical antifolate with high specificity for AICARFT.[1][2] Its mechanism of action involves the inhibition of AICARFT, leading to a dramatic accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), and subsequent growth inhibition in various cancer cell lines.[1][2] Preclinical studies have demonstrated its efficacy in tumor suppression in xenograft models, highlighting its potential for further development.[1][2]
Mechanism of Action
LSN3213128 acts as a competitive inhibitor of AICARFT, the final enzyme in the de novo purine synthesis pathway, which catalyzes the formylation of ZMP to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).
The inhibition of AICARFT by LSN3213128 leads to two key downstream events:
-
ZMP Accumulation: The blockage of the pathway causes a significant intracellular buildup of ZMP.[1][2]
-
AMPK Activation: Elevated ZMP levels are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK can lead to the inhibition of cell growth and proliferation.
The antitumor effects of LSN3213128 are dependent on folate levels, and its growth inhibitory effects can be rescued by the addition of hypoxanthine, confirming its mechanism of action through the purine salvage pathway.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for LSN3213128 from in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of LSN3213128
| Parameter | Value | Cell Line / Conditions | Reference |
| AICARFT IC50 | 16 nM | Enzymatic Assay | [5][6] |
| Cellular AICARFT IC50 | 19 nM | - | [6] |
| GI50 (NCI-H460) | 3470 nM | Standard RPMI medium | [5] |
| GI50 (MDA-MB-231) | 44 nM | Standard RPMI medium | [5] |
| EC50 (ZMP accumulation in NCI-H460) | 8 nM | Low-folate medium | [5] |
| EC50 (ZMP accumulation in NCI-H460) | 356 nM | Standard RPMI medium | [5] |
Table 2: In Vivo Efficacy of LSN3213128
| Animal Model | Dosage | Dosing Schedule | Outcome | Reference |
| MDA-MB-231met2 Xenograft | 30-60 mg/kg | p.o., twice daily for 22 days | Tumor growth inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LSN3213128.
AICARFT Enzyme Inhibition Assay
A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of LSN3213128 against the AICARFT enzyme.
-
Reagents: Recombinant human AICARFT, ZMP (substrate), 10-formyl-5,8-dideazafolate (formyl donor), assay buffer, LSN3213128.
-
Procedure:
-
Prepare a reaction mixture containing AICARFT enzyme, ZMP, and the formyl donor in the assay buffer.
-
Add varying concentrations of LSN3213128 to the reaction mixture.
-
Incubate the reaction at a specified temperature for a set period.
-
Stop the reaction and measure the product formation, typically using a spectrophotometric or coupled-enzyme assay.
-
Calculate the percentage of inhibition at each LSN3213128 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (GI50) Assay
The half-maximal growth inhibition (GI50) is determined using a cell viability assay, such as the Alamar Blue assay.
-
Materials: Cancer cell lines (e.g., NCI-H460, MDA-MB-231), cell culture medium, LSN3213128, Alamar Blue reagent, 96-well plates.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of LSN3213128.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add Alamar Blue reagent to each well and incubate for a few hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the GI50 value by plotting cell viability against the log of LSN3213128 concentration.
-
In Vivo Xenograft Studies
The antitumor efficacy of LSN3213128 is evaluated in vivo using tumor xenograft models in immunocompromised mice.
-
Materials: Immunocompromised mice, cancer cell lines (e.g., MDA-MB-231met2), LSN3213128 formulation for oral administration, calipers.
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer LSN3213128 or vehicle control orally according to the specified dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare tumor growth between the treatment and control groups to assess efficacy.
-
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 2. allevi3d.com [allevi3d.com]
- 3. ASCO Data Underscore Lilly's Diverse Oncology Pipeline and Portfolio [prnewswire.com]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmadive.com [biopharmadive.com]
LSN3213128: A Technical Guide to a Potent and Selective AICARFT Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LSN3213128, a novel, potent, and selective inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). AICARFT is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, which is often upregulated in cancer to meet the high demand for nucleotides required for rapid cell proliferation.[1][2] LSN3213128, a nonclassical antifolate, has demonstrated significant anti-tumor activity in preclinical models, making it a compound of high interest for oncology research and drug development.[1][3]
Core Mechanism of Action
LSN3213128 exerts its therapeutic effect by specifically targeting and inhibiting the enzymatic activity of AICARFT.[1] This enzyme catalyzes the transfer of a formyl group to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a crucial step in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides.[4][5] Inhibition of AICARFT by LSN3213128 leads to a disruption of this pathway, resulting in two key downstream events: the depletion of the purine nucleotide pool necessary for DNA and RNA synthesis, and a significant accumulation of the substrate ZMP.[1][6] The elevation of ZMP is a key biomarker of AICARFT inhibition and is thought to contribute to the anti-proliferative effects of the compound, in part through the activation of AMP-activated protein kinase (AMPK).[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for LSN3213128 from published preclinical studies.
Table 1: In Vitro Activity of LSN3213128
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (AICARFT Enzyme) | - | - | 16 nM | [3][8] |
| GI50 (Cell Growth) | NCI-H460 | Standard RPMI | 3470 nM | [3] |
| MDA-MB-231 | Standard RPMI | 44 nM | [3] | |
| EC50 (ZMP Accumulation) | NCI-H460 | Low-folate medium | 8 nM | [3] |
| NCI-H460 | Standard RPMI | 356 nM | [3] |
Table 2: In Vivo Efficacy of LSN3213128 in Xenograft Models
| Animal Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| MDA-MB-231met2 Xenograft | LSN3213128 | 30-60 mg/kg, p.o., twice daily for 22 days | Significant inhibition | [3][9] |
| NCI-H460 Xenograft | LSN3213128 | Oral administration | Significant inhibition | [6][7] |
| A9 (purine salvage deficient) Syngeneic | LSN3213128 | Oral administration | Significant inhibition | [6][7] |
Table 3: Pharmacokinetic Properties of LSN3213128 in Mice
| Parameter | Value | Reference |
| Administration | 10 mg/kg, oral | [7] |
| Cmax (unbound) | 251 ± 31 nM | [7] |
| AUC | 20222 ± 4518 nM*hr | [7] |
| Half-life | 2.4 ± 0.3 h | [7] |
| Bioavailability | 24.6 ± 4.6% (from 1 mg/kg IV) | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of LSN3213128 targeting AICARFT.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. rsc.org [rsc.org]
- 6. Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors in Cytosol and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting late-stage non-small cell lung cancer with a combination of DNT cellular therapy and PD-1 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
LSN-3213128: A Technical Whitepaper on Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LSN-3213128 is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] Preclinical research has demonstrated its ability to induce the accumulation of the substrate ZMP, leading to the activation of AMP-activated protein kinase (AMPK) in vitro and exhibiting significant anti-tumor activity in various cancer models. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action of LSN-3213128.
Introduction
The de novo purine biosynthesis pathway is frequently upregulated in cancer to meet the high demand for nucleotides required for rapid cell proliferation.[1][2] AICARFT, encoded by the ATIC gene, catalyzes the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) to formyl-AICAR (FAICAR), a crucial step in the synthesis of inosine (B1671953) monophosphate (IMP) and subsequently adenosine (B11128) and guanosine (B1672433) monophosphates. Inhibition of AICARFT presents a promising therapeutic strategy for cancer treatment. LSN-3213128 has emerged as a potent inhibitor of this enzyme, demonstrating significant preclinical anti-tumor efficacy.[1]
Mechanism of Action
LSN-3213128 is a potent inhibitor of the AICARFT catalytic site within the bifunctional enzyme ATIC, with a biochemical IC50 of 16 nM.[1][3] Its inhibitory action leads to the intracellular accumulation of ZMP.[1] In vitro, this accumulation of ZMP is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] However, in vivo studies have shown that while ZMP levels are robustly elevated in tumors, AMPK activation is not consistently observed, suggesting that the anti-tumor activity in vivo may be primarily driven by purine restriction rather than AMPK-mediated signaling.[4]
Quantitative Data
In Vitro Potency
LSN-3213128 demonstrates potent inhibition of cell proliferation in various cancer cell lines. The IC50 values are influenced by the folate concentration in the culture medium.
| Cell Line | Assay | IC50 (nM) | Notes |
| Biochemical Assay | Enzyme Inhibition | 16 | Inhibition of AICARFT enzyme activity.[1][3] |
| NCI-H460 | Alamar Blue | 3,470 | In standard RPMI media.[4] |
| MDA-MB-231met2 | Alamar Blue | 85 | In standard RPMI media. |
In Vivo Anti-Tumor Efficacy
Oral administration of LSN-3213128 resulted in significant tumor growth inhibition in multiple xenograft models.
| Tumor Model | Host | Dosing Regimen | Outcome |
| NCI-H460 | Athymic Nude Mice | Not specified | Significant tumor growth inhibition.[1] |
| MDA-MB-231met2 | Athymic Nude Mice | 30 and 60 mg/kg, orally | Significant tumor growth inhibition.[5] |
| A9 (syngeneic) | Not specified | 100 mg/kg, orally | Anti-proliferative effects on tumor growth.[4][5] |
Pharmacokinetic Profile in Mice
Following a single oral dose of 10 mg/kg in mice, LSN-3213128 exhibited good oral bioavailability.[4]
| Parameter | Value |
| Cmax (unbound) | 251 ± 31 nM |
| AUC | 20222 ± 4518 nM*hr |
| Half-life (t½) | 2.4 ± 0.3 h |
| Oral Bioavailability | 24.6 ± 4.6% |
Experimental Protocols
In Vitro Cell Proliferation Assay (Alamar Blue)
A general protocol for assessing cell viability using the Alamar Blue assay is outlined below. Specific parameters for LSN-3213128 studies may vary.
-
Cell Plating: Harvest log-phase cells and plate them in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/mL).[6]
-
Compound Treatment: After cell adherence, treat with a serial dilution of LSN-3213128. Include vehicle-only controls.
-
Incubation: Incubate plates for a specified period (e.g., 4-8 hours or longer for increased sensitivity).[6][7]
-
Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.[6][7]
-
Fluorescence Reading: Measure fluorescence at an excitation of 530-560 nm and an emission of 590 nm.[8][9]
-
Data Analysis: Calculate the percentage of Alamar Blue reduction relative to untreated controls to determine cell viability and IC50 values.
In Vivo Xenograft Tumor Model
The following is a generalized protocol for establishing and evaluating the efficacy of LSN-3213128 in a subcutaneous xenograft model.
-
Animal Model: Utilize immunodeficient mice, such as athymic nude mice, to prevent graft rejection.[4]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^5 to 5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer LSN-3213128 orally at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, metabolite analysis).[4]
Conclusion
The preclinical data for LSN-3213128 strongly support its development as a novel anti-cancer agent. Its potent and selective inhibition of AICARFT, leading to purine starvation and subsequent tumor growth inhibition, provides a clear mechanism of action. The observed efficacy in multiple in vivo models, coupled with favorable pharmacokinetic properties, underscores its therapeutic potential. Further investigation, including more detailed dose-response studies and exploration in a wider range of cancer models, is warranted to fully elucidate its clinical promise.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. plus.ac.at [plus.ac.at]
Methodological & Application
Application Notes and Protocols for LSN 3213128 in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is important to clarify that LSN 3213128 is not a cell line but a potent and selective chemical inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2][3][4] This pathway is often upregulated in cancer to meet the high demand for nucleotides required for rapid proliferation.[2] this compound, a nonclassical antifolate, has demonstrated anti-tumor activity by inhibiting AICARFT, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), activation of AMP-activated protein kinase (AMPK), and subsequent cell growth inhibition.[3]
These application notes provide detailed protocols for the culture of cancer cell lines sensitive to this compound and for the experimental use of this inhibitor to study its effects on these cells. The primary cell lines discussed, which have been used in key studies involving this compound, are the human breast adenocarcinoma line MDA-MB-231, the human non-small cell lung cancer line NCI-H460, and the murine fibrosarcoma line A9.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines. This data is crucial for designing experiments to test the effects of this compound.
| Cell Line | Cancer Type | Assay | Efficacy Metric | Value | Notes | Reference |
| MDA-MB-231 | Human Breast Adenocarcinoma | Growth Inhibition | GI₅₀ | 44 nM | Assessed after 7 days in standard folate media. | [1] |
| NCI-H460 | Human Non-Small Cell Lung Cancer | Growth Inhibition | GI₅₀ | 3470 nM | Assessed in standard RPMI medium. | [1] |
| NCI-H460 | Human Non-Small Cell Lung Cancer | ZMP Accumulation | EC₅₀ | 8 nM | In low-folate medium. | [1] |
| NCI-H460 | Human Non-Small Cell Lung Cancer | ZMP Accumulation | EC₅₀ | 356 nM | In standard RPMI medium. | [1] |
| - | - | Enzyme Inhibition | IC₅₀ | 16 nM | For AICARFT enzyme inhibition. | [1][4] |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound. By inhibiting AICARFT, it disrupts the de novo purine synthesis pathway, leading to an accumulation of ZMP. This, in turn, activates AMPK, a key regulator of cellular energy homeostasis, which ultimately results in the inhibition of cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for LSN 3213128 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of LSN 3213128 in preclinical xenograft models. This compound is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole 4-carboxamide ribonucleotide (ZMP), a molecule that can activate AMP-activated protein kinase (AMPK), and has demonstrated anti-tumor activity in various cancer models.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by targeting the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[1][2] The drug specifically inhibits the AICARFT activity of the bifunctional enzyme ATIC. This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formyl-AICAR (FAICAR), leading to an intracellular accumulation of ZMP. Elevated ZMP levels can mimic high AMP levels, leading to the activation of AMPK, a central regulator of cellular energy homeostasis. AMPK activation can, in turn, inhibit anabolic pathways, such as protein synthesis, and promote catabolic processes to restore energy balance, ultimately leading to cell growth inhibition.[3][4]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various xenograft and syngeneic models.
Table 1: Anti-Tumor Activity of this compound in Xenograft and Syngeneic Models
| Cell Line | Tumor Type | Mouse Strain | This compound Dose (mg/kg, oral) | Dosing Schedule | Outcome |
| MDA-MB-231met2 | Triple-Negative Breast Cancer | Athymic Nude | 30 and 60 | Daily | Significant tumor growth inhibition.[4] |
| NCI-H460 | Non-Small Cell Lung Cancer | Athymic Nude | Not Specified | Not Specified | Significant tumor growth inhibition. |
| A9 | Murine Fibrosarcoma | Syngeneic Host | 100 | Daily for 12 days | Anti-proliferative effects and tumor growth inhibition. |
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Cell Line | This compound Dose (mg/kg, oral) | Duration of Treatment | Key Biomarker Changes in Tumor |
| MDA-MB-231met2 | 30 and 60 | 22 days | Dramatically elevated ZMP, AICAR, and SAICAR levels.[4] |
| A9 | 100 | 12 days | Dramatically elevated ZMP, AICAR, and SAICAR levels. |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound. These protocols should be adapted to specific experimental designs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Cell Line Culture
-
MDA-MB-231met2 and NCI-H460 Cells: These human cancer cell lines should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[5] Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency and confirmed to be free of mycoplasma contamination.
-
A9 Cells: This murine cell line should be cultured under similar conditions as the human cell lines, using an appropriate growth medium such as DMEM with 10% FBS.
Subcutaneous Xenograft/Syngeneic Model Establishment
Caption: Experimental workflow for this compound xenograft studies.
Materials:
-
Cultured cancer cells (MDA-MB-231met2, NCI-H460, or A9)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take-rate)[6]
-
Female athymic nude mice (for human cell lines) or appropriate syngeneic mice (for A9 cells), 6-8 weeks old
-
Syringes (1 mL) with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Clippers and disinfectant swabs
Procedure:
-
Cell Preparation:
-
Harvest cells that are in the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[6] Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the flank of the mouse where the injection will be performed.
-
Clean the injection site with a disinfectant swab.
-
Gently lift the skin and subcutaneously inject 100 µL of the cell suspension. A small bleb should be visible at the injection site.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle control.
-
This compound Administration by Oral Gavage
Materials:
-
This compound
-
Appropriate vehicle for solubilizing/suspending this compound
-
Oral gavage needles (18-20 gauge for mice)[7]
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the solution/suspension is homogenous.
-
-
Animal Restraint and Dosing:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[7]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the prepared dose.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Endpoint Criteria and Data Collection
Humane Endpoints:
Mice should be monitored daily and euthanized if any of the following humane endpoints are reached:[8]
-
Tumor volume exceeds 2000 mm³.[9]
-
Tumor becomes ulcerated or necrotic.[9]
-
Body weight loss of more than 20%.[8]
-
Signs of significant distress, such as lethargy, hunched posture, or difficulty ambulating.
Data Collection at Endpoint:
-
Record the final tumor volume and body weight.
-
Euthanize the mouse according to IACUC approved procedures.
-
Excise the tumor and weigh it.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., ZMP measurement) or fixed in formalin for histological examination.
-
Collect blood and other tissues as required by the study design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. genscript.com [genscript.com]
- 4. youtube.com [youtube.com]
- 5. encodeproject.org [encodeproject.org]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. med.hku.hk [med.hku.hk]
- 9. researchgate.net [researchgate.net]
LSN 3213128: Application Notes for Solubility and Protocol for Use in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of LSN 3213128, a potent and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), and protocols for its preparation for in vitro and in vivo studies.
Product Information
-
Name: this compound
-
Mechanism of Action: Inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3]
-
Target Pathway: De novo purine (B94841) biosynthesis.[3][4][5]
-
Molecular Weight: 409.45 g/mol
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based systems and in vivo formulations, co-solvents are required. The following table summarizes the known solubility of this compound in various solvents and solvent systems.
| Solvent/System | Solubility | Molarity (mM) | Notes |
| DMSO | 62.5 mg/mL[1] | 152.64 | Sonication is recommended to aid dissolution.[1] |
| DMSO | 83.33 mg/mL[2] | 203.51 | Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. Ultrasonic treatment may be needed.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[2] | 5.08 | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[2] | 5.08 | Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[2] | 5.08 | Results in a clear solution.[2] |
Experimental Protocols
Preparation of Stock Solutions in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-quality DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.4422 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate initial mixing.
-
If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.[1] Intermittent vortexing during sonication can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Formulations for In Vivo Studies
This section provides protocols for preparing this compound formulations suitable for oral administration in animal models.
Protocol 1: PEG300/Tween-80 Formulation
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile tubes for mixing
Procedure:
-
Begin with a prepared stock solution of this compound in DMSO.
-
In a sterile tube, combine 10% of the final volume with the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline and mix to achieve a clear solution.[2]
Example for 1 mL final volume:
-
100 µL of 20.8 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: SBE-β-CD Formulation
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
20% SBE-β-CD in Saline
-
Sterile tubes for mixing
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile tube, combine 10% of the final volume with the this compound DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.[2]
Protocol 3: Corn Oil Formulation
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn Oil
-
Sterile tubes for mixing
Procedure:
-
In a sterile tube, combine 10% of the final volume with the this compound DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly until a clear solution is achieved.[2]
Signaling Pathway
This compound is an inhibitor of AICARFT, a key enzyme in the de novo purine biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of its substrate, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[3][4] ZMP is an analog of AMP and its accumulation can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][6]
Caption: Mechanism of action of this compound in the purine biosynthesis pathway.
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell-based assay to evaluate the efficacy of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for LSN 3213128 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN 3213128 is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2][3][4] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can result in the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell growth.[5][6] This compound has demonstrated significant anti-tumor activity in various murine xenograft models, making it a promising candidate for cancer therapy.[2][5] These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in mouse models of cancer.
Mechanism of Action Signaling Pathway
This compound targets the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for proliferation.[1][2] By inhibiting AICARFT, this compound blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR), leading to an intracellular accumulation of ZMP.[5][6]
Quantitative Data Summary
In Vivo Efficacy and Dosing in Mouse Xenograft Models
The following table summarizes the dosages and schedules of this compound used in various mouse xenograft models. Oral administration was the route used in these studies.
| Mouse Model | Cell Line | Dosage (mg/kg) | Dosing Schedule | Duration | Reference |
| Athymic Nude Mice | NCI-H460 (Lung Carcinoma) | 10, 30, 60 | Twice Daily (BID) | 13 days | [1] |
| Athymic Nude Mice | NCI-H460 (Lung Carcinoma) | 30, 100 | Not Specified | 13 days | [5] |
| Athymic Nude Mice | A9 (Murine Sarcoma) | 100 | Twice Daily (BID) | 12 days | [1][5] |
| Athymic Nude Mice | MDA-MB-231met2 (Breast Adenocarcinoma) | 30, 60 | Twice Daily (BID) | 22 days | [1][5][7] |
Pharmacokinetic Parameters in Mice
Pharmacokinetic properties of this compound were evaluated in mice following a single oral administration.
| Parameter | Value | Unit | Dosing | Reference |
| Cmax | 4567 ± 559 | nM | 10 mg/kg (oral) | [5] |
| Unbound Cmax | 251 ± 31 | nM | 10 mg/kg (oral) | [5] |
| AUC | 20222 ± 4518 | nM*hr | 10 mg/kg (oral) | [5] |
| Half-life (t½) | 2.4 ± 0.3 | h | 10 mg/kg (oral) | [5] |
| Bioavailability | 24.6 ± 4.6 | % | 1 mg/kg (IV) vs 10 mg/kg (oral) | [5] |
Experimental Protocols
Formulation and Administration
A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent. This compound has been successfully formulated for oral gavage in mice.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Phosphate (B84403) buffer (pH 8)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Sterile water for injection
-
Appropriate laboratory glassware and stirring equipment
Protocol for Formulation:
-
Prepare a 20% (w/v) solution of HPBCD in phosphate buffer (pH 8). For example, to prepare 10 mL of the vehicle, dissolve 2 g of HPBCD in a final volume of 10 mL of phosphate buffer.
-
Weigh the required amount of this compound powder to achieve the desired final concentration for dosing.
-
Add the this compound powder to the 20% HPBCD solution.
-
Add one molar equivalent of 1 M NaOH to the suspension. This is crucial for the solubilization of this compound.
-
Stir the mixture at room temperature until the this compound is completely dissolved. The solution should be clear.
-
The formulation should be prepared fresh weekly.[5]
Administration Protocol (Oral Gavage):
-
Handle mice gently and ensure they are properly restrained.
-
Use a sterile, appropriately sized oral gavage needle.
-
Administer a volume of 0.2 mL of the formulated this compound solution to each mouse.[5]
-
Observe the animal briefly after administration to ensure no immediate adverse effects.
Xenograft Tumor Model Protocol
Animal Model:
-
Female athymic nude mice are typically used for these studies.[5]
-
The diet of the mice can influence the efficacy of this compound, with a low folate diet potentially increasing its potency.[5]
Cell Implantation:
-
Tumor cells (e.g., MDA-MB-231met2, NCI-H460, or A9) are harvested during the logarithmic growth phase.[5]
-
The cells are suspended in a serum-free medium and then mixed 1:1 with Matrigel Matrix.[5]
-
A total of 5 x 10^6 cells in a 0.2 mL volume of the cell-Matrigel suspension are injected subcutaneously into the right flank of each mouse.[5]
Tumor Measurement and Analysis:
-
Tumor growth is monitored regularly using caliper measurements.
-
Tumor volume is calculated using the formula: Tumor Volume (mm³) = (length x width²) / 2.[5]
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis, such as the measurement of ZMP levels.
Pharmacodynamic (PD) Marker Analysis - ZMP Measurement
The primary pharmacodynamic effect of this compound is the elevation of intracellular ZMP levels. A general protocol for the analysis of ZMP in tumor tissue by LC-MS/MS is outlined below.
Materials:
-
Excised tumor tissue
-
Liquid nitrogen
-
Homogenizer
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards (e.g., stable isotope-labeled ZMP)
-
LC-MS/MS system
Protocol Outline:
-
Sample Collection and Preparation:
-
Excise tumors from treated and vehicle control mice at the desired time points.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).
-
Include an internal standard in the extraction solvent for accurate quantification.
-
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method.
-
Separation can be achieved using a reversed-phase or HILIC column.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of ZMP and the internal standard.
-
Quantify ZMP levels by comparing the peak area ratio of ZMP to the internal standard against a standard curve.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a comprehensive guide for researchers planning to evaluate this compound in preclinical mouse models. Adherence to these detailed methodologies will facilitate reproducible and reliable in vivo studies to further explore the therapeutic potential of this novel AICARFT inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydroxypropyl-β-cyclodextrin Enhances Oral Absorption of Silymarin Nanoparticles Prepared Using PureNano™ Continuous Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Embedding Characterization of Hydroxypropyl-β-cyclodextrin/Menthyl Acetate Microcapsules with Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashland.com [ashland.com]
- 6. Isolation and Quantification of Metabolite Levels in Murine Tumor Interstitial Fluid by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring LSN 3213128 IC50 in Cancer Cells
Version: 1.0
Introduction
LSN 3213128 is a potent and selective, nonclassical, orally bioavailable antifolate compound that specifically inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4] AICARFT is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[2][3][5] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can subsequently activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, ultimately resulting in the inhibition of cancer cell growth.[5][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Mechanism of Action of this compound
This compound acts as an antifolate to inhibit the AICARFT catalytic site within the bifunctional enzyme ATIC.[5][6] This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a critical step in the de novo purine synthesis pathway. The resulting intracellular accumulation of ZMP is thought to contribute to the anti-tumor activity of this compound, in part by mimicking AMP and activating AMPK.[5] This activation can lead to the inhibition of anabolic pathways, such as protein synthesis, and a decrease in cell proliferation. The anti-proliferative effects of this compound can be influenced by the folate levels in the cell culture medium and can be rescued by the addition of hypoxanthine (B114508) in cell lines with a functional purine salvage pathway.[5][6]
Caption: this compound inhibits AICARFT in the purine biosynthesis pathway.
Quantitative Data
The following table summarizes the reported IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (nM) | Notes |
| NCI-H460 | Lung Cancer | GI50 | 3470 | In standard RPMI medium.[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | 44 | In standard RPMI medium.[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 7.6 | Measured by CellTiter-Glo (CTG).[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 85 | Measured by Alamar Blue.[5] |
| - | AICARFT Enzyme | IC50 | 16 | Enzymatic inhibition.[1][5][6][7] |
| - | AICARFT (in cells) | IC50 | 19 | Cellular inhibition.[8] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., NCI-H460, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Step-by-step workflow for IC50 determination using the MTT assay.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% cell viability.
-
Important Considerations
-
Folate Concentration: The potency of this compound is dependent on the folate concentration in the cell culture medium.[5] For consistent results, it is crucial to use a medium with a defined and consistent folate level.
-
Purine Salvage: The anti-proliferative effects of this compound can be rescued by hypoxanthine in cell lines with a functional purine salvage pathway.[5][6] This should be considered when interpreting results and selecting cell lines.
-
Assay Linearity: Ensure that the initial cell seeding density is within the linear range of the MTT assay for the specific cell line being used.
-
DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for LSN3213128 in Triple-Negative Breast Cancer (TNBC) Research
Application Note: Metabolomic Analysis of LSN 3213128 Effects on Purine Metabolism
Introduction
LSN 3213128 is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3][4] By blocking AICARFT, this compound prevents the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) to formyl-AICAR (FAICAR), leading to the intracellular accumulation of ZMP and demonstrating anti-tumor activity.[1][2][3][4][5][6] This application note provides a detailed protocol for a targeted metabolomics analysis to quantify the effects of this compound on the purine biosynthesis pathway in cancer cells.
Mechanism of Action
This compound acts as a nonclassical antifolate, competitively inhibiting the AICARFT enzyme with an IC50 of 16 nM.[1][3][5] This inhibition leads to a significant increase in the intracellular concentration of ZMP.[1][2][3][4][5] Elevated ZMP levels can have several downstream effects, including the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[1][7] The anti-proliferative effects of this compound have been observed in various cancer cell lines, including human breast (MDA-MB-231met2) and lung (NCI-H460) cancer cells.[1][2][4]
Signaling Pathway
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomics of the effect of AMPK activation by AICAR on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LSN 3213128 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of LSN 3213128.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, nonclassical, and orally bioavailable antifolate.[1][2] It functions as a potent inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[3][4] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can result in the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell proliferation.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.
Storage Conditions
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[1][2] For example, you can prepare a stock solution in DMSO at a concentration of 83.33 mg/mL (203.51 mM); ultrasonic treatment may be needed to fully dissolve the compound.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[1] Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally bioavailable and has demonstrated anti-tumor activity in mouse xenograft models.[1][3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | 1. Incorrect solvent.2. Low-quality or hydrated DMSO.3. Insufficient mixing. | 1. Ensure you are using DMSO as the solvent.2. Use fresh, high-purity, anhydrous DMSO. The compound is hygroscopic.[1]3. Use sonication to aid dissolution.[1][2] |
| Inconsistent experimental results | 1. Repeated freeze-thaw cycles of stock solutions.2. Instability of diluted working solutions.3. Variation in cell culture media folate levels. | 1. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1]2. Prepare fresh working solutions for each experiment from a frozen stock.3. Be aware that the potency of this compound is affected by folate levels in the media.[1][5] Ensure consistent media formulation. |
| No observed effect on cells | 1. Cell line is not sensitive to AICARFT inhibition.2. Insufficient drug concentration or incubation time.3. High folate levels in the cell culture medium. | 1. Test on a sensitive cell line such as NCI-H460 or MDA-MB-231.[1][3]2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Consider using low-folate medium to increase the potency of this compound.[1][5] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Plating: Seed cancer cells (e.g., NCI-H460, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A DMSO stock solution should be diluted to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the AlamarBlue™ assay or MTT assay.
-
Data Analysis: Calculate the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting LSN 3213128 insolubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LSN 3213128.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, nonclassical, and orally bioavailable antifolate.[1][2][3] It acts as a potent and specific inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[3][4] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can result in the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell proliferation.[5][6]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including NCI-H460 and MDA-MB-231.[1] In a mouse xenograft model using MDA-MB-231met2 cells, this compound exhibited anti-tumor activity.[1]
Troubleshooting Insolubility
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is soluble in DMSO. For in vitro stock solutions, a concentration of up to 83.33 mg/mL (203.51 mM) in newly opened, anhydrous DMSO can be achieved.[1] It is crucial to use high-quality, dry DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1] For in vivo studies, specific solvent formulations are required.
Q2: My this compound precipitated out of solution. What should I do?
If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1] When preparing solutions, especially for in vivo use, it is recommended to add each solvent component sequentially and ensure complete dissolution before adding the next.
Q3: I need to prepare this compound for animal studies. What are the recommended vehicle formulations?
Several vehicle formulations have been successfully used for oral administration in mouse models. Here are a few validated protocols:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.08 mg/mL (5.08 mM).[1]
-
Protocol 2: A solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline). This also provides a clear solution with a solubility of at least 2.08 mg/mL (5.08 mM).[1]
-
Protocol 3: A suspension in 10% DMSO and 90% Corn Oil, achieving a solubility of at least 2.08 mg/mL (5.08 mM).[1]
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent/Vehicle | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 83.33 mg/mL[1] | 203.51 mM[1] | Use of ultrasonic and newly opened DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] | ≥ 5.08 mM[1] | Yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] | ≥ 5.08 mM[1] | Yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] | ≥ 5.08 mM[1] | Yields a clear solution.[1] |
Table 2: In Vitro Activity of this compound
| Cell Line | GI₅₀ (Standard RPMI) | EC₅₀ (ZMP accumulation, low-folate) | EC₅₀ (ZMP accumulation, standard RPMI) |
| NCI-H460 | 3470 nM[1] | 8 nM[1] | 356 nM[1] |
| MDA-MB-231 | 44 nM[1] | Not Reported | Not Reported |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight of 409.46 g/mol , weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.09 mg of the compound.
-
Add the appropriate volume of anhydrous, newly opened DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly. If precipitation is observed, sonicate the vial in a water bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Visualizations
Caption: Mechanism of action of this compound in the purine biosynthesis pathway.
Caption: Troubleshooting workflow for this compound insolubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
optimizing LSN 3213128 treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LSN 3213128, a selective, nonclassical, orally bioavailable antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4] The content is designed to assist in optimizing treatment duration and addressing common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[2][4] By inhibiting AICARFT, this compound blocks the synthesis of purines, which are essential for DNA and RNA production, thereby impeding the proliferation of rapidly dividing cells such as cancer cells.[2][4] A direct consequence of AICARFT inhibition is the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1][2][4]
Q2: How do I determine the optimal treatment duration with this compound in my cell line?
A2: The optimal treatment duration is cell-line specific and depends on factors such as the doubling time and the cellular folate levels. We recommend performing a time-course experiment, treating your cells with a concentration around the GI50 for various durations (e.g., 24, 48, 72, 96, and 120 hours). Assess cell viability at each time point to identify the duration that yields the desired anti-proliferative effect. For a more detailed analysis, consider monitoring ZMP accumulation and cell cycle progression over time.
Q3: I am observing significant cytotoxicity even at short treatment durations. What could be the cause?
A3: High cytotoxicity at early time points could be due to several factors:
-
High Sensitivity of the Cell Line: Some cell lines may be exceptionally sensitive to disruptions in the purine biosynthesis pathway.
-
Low Folate Levels in Media: The potency of this compound is influenced by folate levels in the culture medium.[1] Low-folate media can significantly increase the efficacy and, consequently, the cytotoxicity of the compound.
-
Off-target effects at high concentrations: While this compound is a selective inhibitor, very high concentrations might lead to off-target effects.
We recommend performing a dose-response experiment at a fixed, shorter time point to re-establish the GI50 in your specific experimental conditions.
Q4: My results with this compound are not consistent. What are the common causes of variability?
A4: Inconsistent results can arise from:
-
Variations in Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations (especially folate concentration) across experiments.
-
This compound Stock Solution Instability: Prepare fresh dilutions from a frozen stock for each experiment. We recommend storing stock solutions at -80°C for up to two years or -20°C for up to one year.[1]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular metabolism and drug response.
Troubleshooting Guides
Issue 1: Sub-optimal anti-proliferative effect observed after prolonged treatment.
-
Possible Cause 1: Development of Cellular Resistance.
-
Recommended Action: Acquired resistance to antifolates can occur through various mechanisms. Consider investigating potential resistance mechanisms by developing resistant cell lines through continuous exposure to increasing concentrations of this compound.
-
-
Possible Cause 2: Compound Degradation.
-
Recommended Action: If the treatment duration extends over several days, consider replenishing the media with fresh this compound every 48-72 hours to ensure a consistent effective concentration.
-
-
Possible Cause 3: Cell Culture Density.
-
Recommended Action: High cell density can reduce the effective concentration of the compound per cell. Optimize your initial seeding density to ensure cells remain in the exponential growth phase throughout the experiment.
-
Issue 2: Difficulty in detecting ZMP accumulation after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration.
-
Possible Cause 2: Analytical Method Sensitivity.
-
Recommended Action: Ensure your analytical method (e.g., LC-MS) is sufficiently sensitive to detect the expected changes in ZMP levels.
-
-
Possible Cause 3: Cell Lysis and Sample Preparation.
-
Recommended Action: Optimize your cell lysis and metabolite extraction protocol to ensure efficient recovery of intracellular metabolites like ZMP.
-
Data Presentation
Table 1: In Vitro Growth Inhibition of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) in Standard RPMI | GI50 (nM) in Low-Folate Medium |
| NCI-H460 | Non-Small Cell Lung Cancer | 3470[1] | 8[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 44[1] | Not Reported |
Table 2: ZMP Accumulation in NCI-H460 Cells Treated with this compound
| Medium Condition | EC50 for ZMP Accumulation (nM) |
| Standard RPMI | 356[1] |
| Low-Folate Medium | 8[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for GI50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.
Protocol 2: Western Blot for Downstream Signaling Analysis
While this compound directly targets purine synthesis, downstream effects on signaling pathways that regulate cell proliferation can be assessed.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cell cycle-related proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Mandatory Visualizations
Caption: De novo purine biosynthesis pathway and the inhibitory action of this compound on AICARFT.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
LSN 3213128 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the potential off-target effects of LSN 3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate rigorous scientific inquiry.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of this compound?
A1: this compound is a selective, nonclassical, orally bioavailable antifolate that potently inhibits AICARFT, an enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3][4][5] This inhibition leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which subsequently activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][6] This on-target activity is responsible for its anti-tumor effects.[1][2][3]
Q2: What is the documented selectivity profile of this compound?
A2: this compound has been shown to be selective for AICARFT, with IC50 values greater than 100 μM against other folate-dependent enzymes, including thymidylate synthase (TS), SHMT1, MTHFD1, MTHFD2, and MTHFD2L.[2][7] Additionally, it has been profiled against a panel of protein kinases and demonstrated no significant protein kinase activity.[7]
Q3: Why is it crucial to investigate potential off-target effects of a seemingly selective inhibitor like this compound?
A3: Even for highly selective compounds, it is critical to investigate potential off-target effects to ensure that the observed phenotype is a direct result of on-target inhibition. Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected toxicity, and are a significant cause of failure in clinical trials.[8][9] Rigorous off-target validation is a hallmark of robust drug discovery and chemical biology research.
Q4: What are the initial signs that might suggest off-target effects in my experiments with this compound?
A4: Potential indicators of off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from that of AICARFT (ATIC gene) knockdown or knockout.[8]
-
Inconsistent Results with Other AICARFT Inhibitors: A structurally distinct AICARFT inhibitor produces a different phenotype.
-
Unusual Dose-Response Curve: The dose-response curve is biphasic or does not correlate with the IC50 for AICARFT inhibition.
-
Unexpected Cellular Phenotypes: Observation of cellular effects that are not readily explained by the known downstream consequences of AICARFT inhibition and AMPK activation.
Q5: What is a "rescue" experiment and how can it be applied to this compound studies?
A5: A rescue experiment is a critical control to confirm on-target activity. For this compound, which inhibits purine biosynthesis, a rescue experiment could involve supplementing the cell culture medium with a downstream purine source like hypoxanthine (B114508). If the addition of hypoxanthine reverses the anti-proliferative effects of this compound, it strongly suggests the observed phenotype is due to on-target inhibition of the purine synthesis pathway.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the investigation of this compound's off-target effects.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High background in thermal shift assay (CETSA) | Inefficient cell lysis or protein precipitation. | Optimize lysis buffer composition and sonication/freeze-thaw cycles. Ensure complete protein precipitation by adjusting the concentration of the precipitating agent. |
| Inconsistent results in proteome-wide profiling (e.g., chemical proteomics) | Variability in probe synthesis, sample preparation, or mass spectrometry analysis. | Ensure high purity of the affinity-tagged this compound probe. Standardize all sample handling and processing steps. Include appropriate controls, such as a competition experiment with excess free this compound. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability, active efflux from cells, or compound metabolism. | Perform cellular uptake and efflux assays. Analyze compound stability and metabolism in the specific cell line being used. |
| Toxicity observed at concentrations close to the on-target IC50 | Potential off-target toxicity or exaggerated on-target effects in a particular cell line. | Conduct a comprehensive cell viability assay panel. Perform a "rescue" experiment by supplementing with purines. Compare the phenotype with that of AICARFT knockdown/knockout to distinguish on-target from off-target toxicity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the engagement of this compound with its target protein, AICARFT, in a cellular context by measuring changes in protein thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x of the cellular IC50) and a vehicle control for a predetermined time.
-
Heating: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot them into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble AICARFT protein at each temperature point using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble AICARFT as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome-Wide Profiling
Objective: To assess the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that offers assays for a large panel of recombinant human kinases.
-
Compound Concentration: Submit this compound for screening at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Data Interpretation: The service will provide data as the percentage of kinase activity remaining in the presence of this compound. Significant inhibition of any kinase (typically >50% inhibition at 1 µM) would warrant further investigation with a full dose-response curve to determine the IC50.
Protocol 3: Affinity-Based Chemical Proteomics
Objective: To identify the direct binding partners of this compound across the proteome.
Methodology:
-
Probe Synthesis: Synthesize an affinity-tagged version of this compound. This typically involves adding a linker and a reactive group (for covalent capture) or a tag (like biotin (B1667282) for affinity purification) at a position on the molecule that does not interfere with its binding to AICARFT.
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Affinity Capture: Incubate the lysate with the this compound probe. For control, a parallel incubation should be performed in the presence of an excess of free, untagged this compound to competitively inhibit the binding of the probe to its specific targets.
-
Enrichment and Elution: Enrich the probe-bound proteins using the appropriate affinity resin (e.g., streptavidin beads for a biotinylated probe). Wash the beads extensively to remove non-specific binders and then elute the captured proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly depleted in the competition control are considered high-confidence binding partners of this compound.
Visualizations
Caption: On-target pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Probe LSN-3213128 | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
LSN 3213128 resistance mechanisms in cancer cells
Technical Support Center: LSN3213128
Disclaimer: Initial searches for "LSN3213128" indicate it is a potent and selective antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the purine (B94841) biosynthetic pathway.[1][2][3] Publicly available information on specific resistance mechanisms developed by cancer cells against LSN3213128 is limited. The following guide is based on the known mechanism of LSN3213128 and established, general mechanisms of resistance to antifolate and antimetabolite cancer therapies.[4][5] This information is intended to provide a foundational framework for researchers to investigate potential resistance to LSN3213128.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LSN3213128?
A1: LSN3213128 is a potent (16 nM) inhibitor of AICARFT, an enzyme within the ATIC gene that is part of the de novo purine biosynthetic pathway.[1][2] By inhibiting AICARFT, LSN3213128 blocks the synthesis of purines, which are essential for DNA and RNA replication in rapidly dividing cancer cells.[3] This inhibition leads to an accumulation of the substrate ZMP (5-aminoimidazole 4-carboxamide ribonucleotide), which can activate AMP-activated Protein Kinase (AMPK) and inhibit cell growth.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to LSN3213128. What are the potential resistance mechanisms?
A2: While specific data on LSN3213128 resistance is not widely available, resistance to antifolate agents can arise from several known mechanisms:
-
Upregulation of the Purine Salvage Pathway: Cancer cells can bypass the de novo purine synthesis pathway (which LSN3213128 inhibits) by upregulating the purine salvage pathway. This allows them to recycle purines from the extracellular environment. In cell lines deficient in purine salvage, growth inhibition by LSN3213128 could not be rescued by hypoxanthine, highlighting the importance of this pathway.[1][2]
-
Altered Drug Transport: Decreased influx or increased efflux of the drug can reduce its intracellular concentration. Antifolates typically enter cells via transporters like the reduced folate carrier (RFC).[6] Mutations or downregulation of these transporters can confer resistance.
-
Target Enzyme Alterations: Mutations in the ATIC gene (which codes for AICARFT) could potentially alter the drug binding site, reducing the inhibitory effect of LSN3213128. Gene amplification of ATIC could also increase the amount of target enzyme, requiring higher drug concentrations to achieve the same level of inhibition.[4]
-
Changes in Folate Metabolism: Since LSN3213128 is an antifolate, changes in intracellular folate pools or the expression of folate-related enzymes could impact its efficacy.[1][2]
Q3: How can I determine if my resistant cells are using the purine salvage pathway?
A3: You can test this by culturing your resistant cells in media with and without a source of purines, such as hypoxanthine. If the cells' resistance to LSN3213128 is diminished or abolished in the absence of hypoxanthine, it strongly suggests a reliance on the purine salvage pathway. Growth inhibition in certain cell lines treated with LSN3213128 was rescued by the addition of hypoxanthine.[1][2]
Troubleshooting Guides
Problem 1: Gradual loss of LSN3213128 efficacy in long-term cell culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Selection of a resistant subpopulation | 1. Perform a dose-response curve (IC50) on the current cell line and compare it to the parental, non-resistant line. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to LSN3213128. | A rightward shift in the IC50 curve indicates decreased sensitivity. Clonal analysis will show heterogeneity in resistance. |
| Upregulation of purine salvage pathway | 1. Culture resistant cells in purine-depleted medium. 2. Treat with LSN3213128 and measure cell viability. 3. Compare with viability in purine-replete medium. | Cells should become more sensitive to LSN3213128 in the purine-depleted medium. |
| Increased drug efflux | 1. Treat cells with LSN3213128 in the presence and absence of known efflux pump inhibitors (e.g., Verapamil for P-gp). 2. Measure cell viability or intracellular drug concentration. | If resistance is mediated by efflux pumps, co-treatment with an inhibitor should restore sensitivity to LSN3213128. |
Problem 2: Inconsistent results in xenograft models treated with LSN3213128.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pharmacokinetic/Pharmacodynamic (PK/PD) variability | 1. Measure intratumoral concentrations of LSN3213128 and its biomarker, ZMP, at different time points after dosing.[1][2] 2. Correlate drug/biomarker levels with tumor growth inhibition. | This will determine if therapeutic concentrations are being achieved and maintained in the tumor tissue. In mouse models, LSN3213128 has been shown to robustly elevate ZMP in tumors in a time and dose-dependent manner.[1][2] |
| Host-mediated resistance | 1. Analyze the tumor microenvironment. The host organism can provide purines, allowing tumors to utilize the salvage pathway and circumvent the drug's effect. 2. Compare in vivo efficacy in purine salvage-competent vs. deficient tumor models if available. | Tumors with a high capacity for purine salvage may show reduced response in vivo compared to in vitro. The A9 murine cell line, which is deficient in purine salvage, showed significant tumor growth inhibition with LSN3213128 treatment.[1][2] |
| Dietary Folate Levels | 1. Ensure a standardized, controlled-folate diet for the animal models. The effects of LSN3213128 on ZMP levels and cell proliferation are dependent on folate levels.[1][2] | Consistent dietary folate will reduce variability in treatment response across the study. |
Quantitative Data Summary
| Parameter | Value | Cell Lines / Model | Reference |
| AICARFT Inhibition (IC50) | 16 nM | Enzyme Assay | [1][2] |
| Growth Inhibition | Observed | MDA-MB-231met2 (human breast), NCI-H460 (human lung) | [1][2][3] |
| Tumor Growth Inhibition | Significant | MDA-MB-231met2, NCI-H460 xenografts; A9 syngeneic model | [1][2] |
| ZMP Elevation | Robust and dose-dependent | MDA-MB-231met2, NCI-H460, A9 tumors in vivo | [1][2] |
Key Experimental Protocols
Protocol 1: Assessing Resistance via IC50 Determination
-
Cell Plating: Seed cells (e.g., parental and suspected resistant lines) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Dilution Series: Prepare a 2-fold or 3-fold serial dilution of LSN3213128 in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight medium from the cells and add the LSN3213128 dilutions.
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Viability Assay: Use a standard cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for AMPK Activation
-
Sample Preparation: Culture cells with and without LSN3213128 for various time points (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phospho-AMPK signal to the total AMPK signal.
Visualizations
Caption: Mechanism of action of LSN3213128 targeting the de novo purine synthesis pathway.
Caption: Potential mechanisms of resistance to LSN3213128 in cancer cells.
Caption: Logical workflow for troubleshooting LSN3213128 resistance in cancer cell lines.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: LSN 3213128 In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the in vivo use of LSN 3213128. Given that specific public data on this compound toxicity is limited, this guidance is substantially based on the known profiles of other antifolate drugs and the mechanism of action of this compound as a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
A1: this compound is a potent antifolate inhibitor of AICARFT, an enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking this pathway, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can activate AMP-activated protein kinase (AMPK), and inhibit cell growth.[1] While this is the basis for its anti-tumor activity, rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, also rely on this pathway and can be susceptible to the cytotoxic effects of the drug, leading to potential toxicities.[3][4]
Q2: What are the potential in vivo toxicities associated with this compound?
A2: While specific in vivo toxicity data for this compound is not extensively published, based on its class as an antifolate, potential toxicities are expected to be similar to drugs like methotrexate (B535133) and pemetrexed. These may include:
-
Hematological Toxicity: Myelosuppression (anemia, neutropenia, thrombocytopenia) due to the high proliferation rate of bone marrow cells.[5]
-
Gastrointestinal Toxicity: Mucositis, diarrhea, and nausea resulting from damage to the rapidly dividing cells of the intestinal lining.[6]
-
Renal Toxicity (Nephrotoxicity): Acute kidney injury can occur, potentially due to the crystallization of the drug in the renal tubules, leading to impaired clearance and exacerbating other toxicities.[7]
-
Hepatotoxicity: Liver enzyme elevations may be observed.[8]
-
Dermatologic Toxicity: Skin rashes and other reactions have been reported with other antifolates.[9]
One study noted that repeated dosing of this compound in mice on a low folate diet was untenable due to toxicity, highlighting the importance of folate levels in mitigating adverse effects.[10]
Q3: How can folate levels in the diet of experimental animals affect the toxicity of this compound?
A3: Folate levels are critical in modulating the efficacy and toxicity of antifolate drugs.[11] Low folate levels can enhance the anti-tumor activity of this compound but can also significantly increase its toxicity to normal tissues.[10] Conversely, high folate levels may compete with the drug for enzymatic binding, potentially reducing both its efficacy and toxicity. Therefore, maintaining a standard and consistent dietary folate level in experimental animals is crucial for reproducible results and for managing toxicity.
Q4: Can leucovorin be used to rescue this compound-induced toxicity?
A4: Yes, leucovorin (folinic acid) is a reduced folate that can be used to bypass the metabolic block caused by antifolates and replenish the intracellular folate pool.[12] This "rescue" therapy can help mitigate the toxic effects on normal cells.[5][8] The timing and dosage of leucovorin rescue are critical and would need to be optimized for the specific experimental protocol with this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Mortality
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Verify dose calculations, stock solution concentration, and administration volume. |
| Renal Impairment in Animal Model | Pre-screen animals for baseline renal function (e.g., serum creatinine). Ensure adequate hydration of the animals.[7] |
| Low Folate Diet | Ensure animals are on a standard diet with adequate folate levels. Efficacy studies in low folate diet mice have been shown to be untenable due to toxicity with repeated dosing of this compound.[10] |
| Drug Interactions | Review any co-administered drugs for potential interactions that could impair this compound clearance. |
Issue 2: Severe Myelosuppression (Low Blood Cell Counts)
| Possible Cause | Troubleshooting Step |
| High Drug Exposure | Monitor plasma levels of this compound if possible. Consider dose reduction in subsequent cohorts. |
| Inadequate Leucovorin Rescue | If using a rescue protocol, ensure the dose and timing are appropriate. Leucovorin should be administered to replenish the folate pool in normal cells.[5][8] |
| Pre-existing Hematological Condition | Perform baseline complete blood counts (CBCs) on all animals before starting the experiment. |
Issue 3: Signs of Renal Toxicity (e.g., increased serum creatinine, decreased urine output)
| Possible Cause | Troubleshooting Step |
| Drug Precipitation in Kidneys | Ensure adequate hydration and consider urinary alkalinization to increase drug solubility.[7] |
| Pre-existing Renal Dysfunction | Exclude animals with pre-existing renal impairment from studies. |
| Concomitant Nephrotoxic Agents | Avoid co-administration of other drugs known to cause kidney damage.[8] |
Data Presentation
Table 1: Potential In Vivo Toxicities of this compound and Recommended Monitoring Parameters (Extrapolated from Antifolate Class)
| Toxicity Type | Potential Clinical Signs | Monitoring Parameters | Frequency of Monitoring |
| Hematological | Lethargy, pale mucous membranes, signs of infection or bleeding | Complete Blood Count (CBC) with differential | Baseline, and then periodically (e.g., weekly) during treatment |
| Gastrointestinal | Weight loss, diarrhea, poor appetite, dehydration | Body weight, clinical observation of stool consistency and appetite | Daily or every other day |
| Renal | Dehydration, changes in urination | Serum creatinine, Blood Urea Nitrogen (BUN), urinalysis | Baseline, and then as clinically indicated or at study endpoint |
| Hepatic | Jaundice (in severe cases) | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | Baseline and at study endpoint |
Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a small blood sample (e.g., via tail vein or saphenous vein) for a baseline Complete Blood Count (CBC).
-
Treatment Phase Monitoring: Collect blood samples at predetermined intervals (e.g., weekly) throughout the study.
-
Sample Analysis: Analyze samples for red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.
-
Data Evaluation: Compare treatment group values to control group and baseline values to identify trends indicative of myelosuppression.
Protocol 2: Leucovorin Rescue Strategy
Note: This is a general guideline and must be optimized for your specific model and this compound dose.
-
This compound Administration: Administer this compound as per the experimental protocol.
-
Leucovorin Administration: Leucovorin rescue should typically begin 24 to 36 hours after the this compound dose.[8]
-
Dosing and Frequency: The dose of leucovorin will depend on the dose of this compound. It is typically administered every 6 hours until plasma levels of the antifolate drop below a certain threshold.[8] Since a therapeutic window for this compound is not established, empirical testing of the leucovorin dose and duration will be necessary.
-
Monitoring: Continue to monitor for signs of toxicity as described in the tables above.
Visualizations
Caption: this compound inhibits AICARFT, leading to ZMP accumulation and cell growth inhibition.
Caption: Workflow for monitoring potential in vivo toxicity of this compound.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifolates | Oncohema Key [oncohemakey.com]
- 5. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Methotrexate Toxicity | Medical Toxicology [medicaltoxic.com]
- 7. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 9. Mechanisms, Management and Prevention of Pemetrexed-Related Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. cancernetwork.com [cancernetwork.com]
LSN 3213128 pharmacokinetic and pharmacodynamic issues
Welcome to the technical support center for LSN 3213128. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the pharmacokinetic and pharmacodynamic properties of this compound and to provide guidance for its use in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a key enzyme in the de novo purine (B94841) biosynthesis pathway. By inhibiting AICARFT, this compound leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell proliferation.[3]
Q2: What are the key pharmacodynamic effects of this compound?
A2: The primary pharmacodynamic effect of this compound is the dose-dependent elevation of intracellular ZMP levels in tumor cells.[3][4] This leads to the activation of AMPK and has been shown to inhibit tumor growth in various xenograft models, including triple-negative breast cancer (MDA-MB-231met2) and lung cancer (NCI-H460).[2][3]
Q3: Is the anti-proliferative effect of this compound universal across all cancer cell lines?
A3: The anti-proliferative effect of this compound can be influenced by the purine salvage capacity of the cancer cells. In cell lines capable of salvaging purines, the growth inhibition caused by this compound can be rescued by the addition of hypoxanthine.[3] Therefore, the sensitivity of a given cell line to this compound should be evaluated in the context of its purine metabolism.
Q4: How does folate concentration in the medium affect this compound activity in vitro?
A4: As an antifolate, the potency of this compound is dependent on the folate concentration in the cell culture medium.[3] It is recommended to test the compound in both low-folate and standard media to fully characterize its activity in a specific cell line.
Troubleshooting Guides
Issue 1: High variability in in vitro cell proliferation assays.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette for seeding and consider excluding the outer wells of the microplate to avoid "edge effects."
-
-
Possible Cause 2: Interference of this compound with the assay reagent.
-
Solution: Run a control experiment with this compound in cell-free media to check for any direct reaction with the viability dye (e.g., MTT, resazurin).
-
-
Possible Cause 3: Cell line heterogeneity.
-
Solution: Use low-passage, authenticated cell lines. Genetic drift in higher passage numbers can lead to inconsistent responses.
-
Issue 2: Lack of ZMP accumulation following this compound treatment.
-
Possible Cause 1: Sub-optimal compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for ZMP accumulation in your specific cell line.
-
-
Possible Cause 2: High purine salvage activity in the cell line.
-
Solution: Assess the purine salvage capacity of your cells. High salvage activity may counteract the effect of AICARFT inhibition. Consider using a purine salvage-deficient cell line as a positive control.
-
-
Possible Cause 3: Issues with the ZMP measurement assay.
-
Solution: Ensure proper sample preparation and that the LC-MS/MS method is optimized and validated for ZMP detection.
-
Issue 3: Inconsistent anti-tumor efficacy in xenograft models.
-
Possible Cause 1: Sub-optimal dosing regimen.
-
Solution: The dosing regimen (dose and frequency) is critical for maintaining sufficient drug exposure. Refer to the pharmacokinetic data to design an appropriate dosing schedule.
-
-
Possible Cause 2: Diet of the animals.
-
Solution: The folate and purine levels in the animal chow can influence the efficacy of this compound. Using a defined, low-folate diet can enhance the anti-tumor effect.
-
-
Possible Cause 3: Tumor model selection.
-
Solution: The reliance of the tumor on de novo purine synthesis will impact the efficacy of this compound. Select tumor models with known dependence on this pathway for optimal results.
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | 1 mg/kg Intravenous | 10 mg/kg Oral |
| Cmax | 2.3 µM | 1.9 µM |
| Tmax | 0.08 h | 0.75 h |
| AUC (0-24h) | 1.9 µMh | 8.9 µMh |
| t1/2 | 2.1 h | 3.5 h |
| Bioavailability | - | 78% |
Data extracted from Fales et al., J Med Chem, 2017.
Table 2: In Vivo Pharmacodynamic and Anti-Tumor Efficacy of this compound
| Tumor Model | Dose (mg/kg, BID) | Treatment Duration | Tumor ZMP Elevation | Tumor Growth Inhibition |
| NCI-H460 | 10, 30, 60 | 13 days | Dose-dependent | Significant at 30 & 60 mg/kg |
| MDA-MB-231met2 | 30, 60 | 22 days | Significant | Significant at both doses |
| A9 | 100 | 12 days | Significant | Significant |
Data extracted from Brooks et al., Sci Rep, 2018.
Experimental Protocols
AICARFT Enzyme Inhibition Assay
-
Enzyme and Substrates: Recombinant human AICARFT, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), and 10-formyl-5,8,10-trideazafolic acid (10-formyl-TDGF).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.
-
Procedure: a. Incubate varying concentrations of this compound with AICARFT in the assay buffer for 15 minutes at room temperature. b. Initiate the reaction by adding AICAR and 10-formyl-TDGF. c. Monitor the increase in absorbance at 298 nm, which corresponds to the formation of the product. d. Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay (AlamarBlue)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
ZMP Measurement by LC-MS/MS
-
Sample Collection: Harvest cells or tumor tissue and immediately quench metabolism with cold methanol.
-
Extraction: Extract metabolites using a methanol/water solvent system.
-
LC-MS/MS Analysis: a. Separate the metabolites using a C18 reverse-phase column with a gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. b. Detect ZMP using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify ZMP levels using a standard curve prepared with a ZMP reference standard.
Western Blot for AMPK Activation
-
Protein Extraction: Lyse cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: a. Block the membrane with 5% BSA in TBST. b. Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. c. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for ZMP measurement.
Caption: Troubleshooting in vitro experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: LSN 3213128 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LSN 3213128.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4] AICARFT is a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][3] Inhibition of AICARFT by this compound leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which disrupts purine metabolism and can inhibit cell proliferation.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
In cancer cell lines, treatment with this compound is expected to cause:
-
Activation of AMP-activated protein kinase (AMPK) in some cell lines in vitro, due to the structural similarity of ZMP to AMP.[1][4]
Q3: How does this compound's effect differ between in vitro and in vivo models?
While this compound elevates ZMP and inhibits tumor growth in both settings, a key difference has been observed regarding AMPK activation.[1][3] In vitro, ZMP accumulation leads to AMPK activation in some cell lines.[1] However, in vivo tumor models have shown that AMPK is often already highly activated due to the energetically challenged tumor microenvironment. In these cases, this compound treatment does not cause a further increase in AMPK activation, even with robust ZMP elevation.[1][3][4] This suggests the anti-tumor activity in vivo is primarily driven by purine restriction rather than modulation of AMPK signaling.[1]
Q4: Can cells develop resistance to this compound?
The growth inhibitory effects of this compound can be rescued by supplementing the culture medium with hypoxanthine (B114508) in cell lines capable of salvaging purines.[1][3] This is not a resistance mechanism in the classical sense, but rather a bypass of the inhibited de novo pathway. Cell lines deficient in purine salvage pathways, such as the A9 murine cell line, are not rescued by hypoxanthine supplementation.[1][3]
Troubleshooting Guides
Issue 1: No significant increase in ZMP levels observed after treatment.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the calculated concentration and dilution series for this compound. The cellular EC50 for ZMP elevation can be higher than the enzymatic IC50 due to competition with intracellular folates.[1] |
| Cellular Folate Levels | The inhibitory effect of this compound is dependent on folate levels.[1][3] Ensure consistent and appropriate folate concentrations in your cell culture medium across experiments. Consider testing in both low and standard folate media. |
| Compound Degradation | Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh stock solutions. |
| Assay Sensitivity | Confirm that your ZMP detection method (e.g., LC-MS) is sufficiently sensitive and properly calibrated. |
Issue 2: Significant ZMP elevation is observed, but there is no inhibition of cell proliferation.
| Potential Cause | Troubleshooting Steps |
| Purine Salvage Pathway | The cell line may be efficiently using the purine salvage pathway to bypass the block in de novo synthesis. The anti-proliferative effect of this compound can be rescued by hypoxanthine in salvage-proficient cells.[1][3] Test this by culturing cells in purine-depleted medium. |
| Assay Duration | The anti-proliferative effects may take longer to manifest. Extend the duration of the cell viability assay (e.g., from 24h to 48h or 72h). |
| Cell Seeding Density | High cell seeding density may mask anti-proliferative effects. Optimize the seeding density for your specific cell line and assay duration. |
Issue 3: Unexpectedly high toxicity or cell death is observed at low concentrations.
| Potential Cause | Troubleshooting Steps |
| Low Folate Media | Experiments conducted in low folate media can lead to increased toxicity upon repeated dosing.[1] If not essential for the experimental question, use a standard folate medium. |
| Cell Line Sensitivity | Some cell lines may be exceptionally dependent on the de novo purine synthesis pathway and exhibit high sensitivity. Perform a more detailed dose-response curve with smaller concentration increments. |
| Off-Target Effects (Unlikely) | This compound is highly selective for AICARFT.[1][5] However, if other causes are ruled out, consider potential off-target effects in your specific cellular model. |
Quantitative Data Summary
Table 1: In Vitro Potency and Cellular Response of this compound
| Parameter | Value | Cell Line / Condition | Source |
|---|---|---|---|
| Enzymatic IC50 | 16 nM | Human AICARFT | [1][3][4] |
| Cell Growth IC50 | 230 nM | A9 (murine, purine salvage deficient) | [1] |
| Selectivity vs. other enzymes | >100 µM | TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L |[5] |
Table 2: In Vivo Effects of this compound on Tumor Metabolites (MDA-MB-231met2 Xenografts)
| Treatment Group | ZMP Fold Change | AMP Fold Change | GMP Fold Change |
|---|---|---|---|
| 30 mg/kg (4h post-dose) | ~15-fold | ~2-fold | ~2-fold |
| 30 mg/kg (24h post-dose) | Elevated | Returned to baseline | Returned to baseline |
| 30 & 60 mg/kg (22 days) | Dramatically elevated | No significant change | No significant change |
Data synthesized from narrative descriptions in source[1].
Experimental Protocols
1. ZMP Measurement in Cultured Cells
-
Cell Seeding: Plate cells in appropriate multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 80:20 methanol/water extraction solvent, pre-chilled to -80°C.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Analysis: Transfer the supernatant to a new tube for analysis. Analyze ZMP levels using a validated LC-MS/MS method.
2. Cell Proliferation Assay (Alamar Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Add this compound at various concentrations in fresh medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a standard cell culture incubator.
-
Reagent Addition: Add Alamar Blue reagent (or a similar resazurin-based reagent) to each well, typically 10% of the well volume.
-
Incubation: Incubate for 2-4 hours, or until a color change is apparent.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action and its downstream effects.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe LSN-3213128 | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
Validating LSN3213128 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2] Understanding and confirming that LSN3213128 directly interacts with its intended target, AICARFT, within a cellular context is a critical step in preclinical drug development. This document outlines the experimental protocols for direct and indirect validation methods, presents comparative data in clearly structured tables, and provides visualizations of key pathways and workflows.
Introduction to LSN3213128 and its Target
LSN3213128 is a nonclassical antifolate that potently inhibits AICARFT, an enzyme frequently upregulated in cancer.[1][2] Inhibition of AICARFT by LSN3213128 leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1] This accumulation can, in turn, activate AMP-activated protein kinase (AMPK), leading to the inhibition of cell growth in cancer cells.[1][2] Validating that LSN3213128 engages AICARFT in cells is paramount to confirming its mechanism of action and interpreting cellular and in vivo activity.
Comparative Analysis of Target Engagement Validation Methods
Several distinct methodologies can be employed to validate the cellular target engagement of LSN3213128. These can be broadly categorized into direct binding assays that measure the physical interaction between the compound and the target protein, and indirect assays that measure the functional consequences of this interaction. This guide compares three key approaches:
-
Cellular Thermal Shift Assay (CETSA®): A direct biophysical assay that assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A proximity-based bioluminescence resonance energy transfer (BRET) assay that quantitatively measures compound binding to a target protein in live cells.
-
Downstream Biomarker Analysis (ZMP Accumulation): An indirect method that quantifies the accumulation of the substrate of AICARFT, ZMP, as a functional readout of target inhibition.
The following tables provide a comparative summary of these methodologies.
| Methodology | Principle | Assay Type | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Direct, Label-free | Low to Medium | Measures engagement with endogenous, unmodified protein in a physiological context. | Can be technically challenging; requires a specific antibody for Western blot detection. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound. | Direct, Live-cell, Luminescence-based | High | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires genetic modification of the target protein (fusion to NanoLuc®). |
| Downstream Biomarker Analysis (ZMP) | Inhibition of AICARFT leads to the accumulation of its substrate, ZMP. | Indirect, Functional, LC-MS based | Low to Medium | Confirms functional consequence of target engagement; reflects cellular activity. | Does not directly measure physical binding; can be influenced by other cellular factors. |
| Quantitative Comparison of Methodologies for LSN3213128 | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Downstream Biomarker Analysis (ZMP) |
| Metric | ΔTagg (°C) | IC50 (nM) | EC50 (nM) |
| LSN3213128 (Hypothetical Data) | 5.2 | 25 | 35 |
| Alternative AICARFT Inhibitor (Hypothetical Data) | 3.8 | 150 | 200 |
Note: The quantitative data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from these assays would be compared. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for the three key validation assays are provided below.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is adapted from established CETSA methodologies and optimized for assessing LSN3213128 engagement with AICARFT.
a. Cell Treatment and Heating:
-
Culture cancer cells (e.g., NCI-H460 or MDA-MB-231met2) to 70-80% confluency.
-
Treat cells with varying concentrations of LSN3213128 or a vehicle control (e.g., DMSO) for 2 hours at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
b. Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
c. Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for AICARFT.
-
Quantify the band intensities.
d. Data Analysis:
-
Normalize the band intensity of each heated sample to the unheated control.
-
Plot the normalized band intensity against the temperature to generate melting curves for both vehicle- and LSN3213128-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of LSN3213128 indicates target stabilization and engagement. The difference in the melting temperature (Tagg) between the treated and untreated samples (ΔTagg) is a measure of the extent of stabilization.
NanoBRET™ Target Engagement Assay Protocol
This protocol describes a live-cell assay to quantify the binding of LSN3213128 to AICARFT.
a. Cell Preparation:
-
Construct a mammalian expression vector encoding human AICARFT fused to NanoLuc® luciferase (N- or C-terminal fusion).
-
Transfect HEK293T cells with the AICARFT-NanoLuc® construct and culture for 24 hours.
b. Assay Procedure:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Prepare serial dilutions of LSN3213128 in DMSO.
-
In a white 384-well plate, add the NanoBRET™ tracer specific for the target (a custom tracer may need to be developed for AICARFT).
-
Add the LSN3213128 dilutions or vehicle control to the wells.
-
Add the AICARFT-NanoLuc® expressing cells to all wells.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
c. Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the luminescence at 460 nm (donor) and >600 nm (acceptor) using a luminometer.
d. Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the LSN3213128 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of LSN3213128 required to displace 50% of the tracer from AICARFT.
Downstream Biomarker Analysis: ZMP Quantification by LC-MS
This protocol details the measurement of intracellular ZMP levels as a functional readout of AICARFT inhibition by LSN3213128.
a. Cell Treatment and Metabolite Extraction:
-
Plate cells and treat with a dose-range of LSN3213128 or vehicle for a specified time (e.g., 24 hours).
-
Aspirate the media and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
b. LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive Orbitrap).
-
Separate metabolites on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect ZMP using its specific mass-to-charge ratio (m/z) in positive or negative ion mode.
c. Data Analysis:
-
Quantify the peak area of the ZMP signal for each sample.
-
Normalize the ZMP levels to an internal standard and the total protein concentration or cell number.
-
Plot the normalized ZMP levels against the LSN3213128 concentration to determine the EC50 value for ZMP accumulation.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the AICARFT signaling pathway, the CETSA experimental workflow, and a comparison of the target engagement validation methods.
Caption: Signaling pathway of AICARFT and the mechanism of action of LSN3213128.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Caption: Comparison of direct and indirect methods for validating target engagement.
References
A Comparative Guide for Researchers: LSN3213128 Versus Methotrexate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of LSN3213128 and the established chemotherapeutic agent, methotrexate (B535133). The information is curated to assist researchers in understanding the nuances of these two antifolate drugs in the context of cancer research.
At a Glance: LSN3213128 vs. Methotrexate
| Feature | LSN3213128 | Methotrexate |
| Primary Mechanism of Action | Selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT)[1][2] | Competitive inhibitor of dihydrofolate reductase (DHFR)[3] |
| Therapeutic Target | Purine (B94841) biosynthesis pathway | Folate metabolism, indirectly affecting DNA, RNA, and protein synthesis[3] |
| Drug Class | Nonclassical antifolate | Classical antifolate |
| Reported In Vivo Efficacy | Tumor growth inhibition in triple-negative breast cancer (MDA-MB-231met2) and lung cancer (NCI-H460) xenograft models[1][2] | Tumor growth inhibition in various cancer models, including breast cancer[4] |
| Oral Bioavailability | Yes[2] | Variable, generally lower at higher doses |
Mechanism of Action: A Tale of Two Targets in the Folate Pathway
Both LSN3213128 and methotrexate disrupt the production of essential building blocks for DNA and RNA synthesis, a critical vulnerability in rapidly proliferating cancer cells. However, they achieve this through distinct molecular targets within the folate pathway.
LSN3213128 is a novel, potent, and selective nonclassical antifolate that specifically inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) .[1][2] AICARFT is a key enzyme in the de novo purine biosynthesis pathway. By blocking this enzyme, LSN3213128 leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), ultimately depleting the purine pool necessary for DNA and RNA synthesis.[1][5]
Methotrexate , a classical antifolate, primarily targets dihydrofolate reductase (DHFR) .[3] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidine (B127349) and purines. By competitively inhibiting DHFR, methotrexate disrupts the supply of precursors for DNA synthesis.[3]
Preclinical Efficacy: In Vitro and In Vivo Studies
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
LSN3213128 IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.6 | CellTiter-Glo® |
| MDA-MB-231 | Triple-Negative Breast Cancer | 85 | Alamar Blue® |
| NCI-H460 | Non-Small Cell Lung Cancer | 3,470 | Alamar Blue® |
| A9 | Murine Fibrosarcoma | 230 | Alamar Blue® |
Data sourced from Brooks et al. (2018).[5]
Methotrexate IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Cancer | 0.010104 |
| A549 | Lung Carcinoma | >100 (at 48h) |
| Daoy | Medulloblastoma | 0.095 |
| Saos-2 | Osteosarcoma | 0.035 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.0056 |
| THP-1 | Acute Monocytic Leukemia | 0.0219 |
| MV-4-11 | Acute Myeloid Leukemia | 0.00515 |
Note: IC50 values for methotrexate can vary significantly based on the assay conditions and duration of exposure.[6][7][8]
In Vivo Efficacy: Xenograft Models
Xenograft studies in immunocompromised mice are a cornerstone of preclinical cancer drug development, providing insights into a compound's antitumor activity in a living organism.
LSN3213128 In Vivo Efficacy
| Cancer Model | Dosing | Outcome |
| MDA-MB-231met2 (TNBC) Xenograft | 30 and 60 mg/kg, orally | Significant tumor growth inhibition[9] |
| NCI-H460 (NSCLC) Xenograft | Not specified | Significant tumor growth inhibition[2] |
| A9 (Murine Fibrosarcoma) Syngeneic | 100 mg/kg, orally | Anti-proliferative effects[9] |
Methotrexate In Vivo Efficacy
| Cancer Model | Dosing | Outcome |
| 4T1 (Breast Cancer) Allograft | 120 mg/kg, single i.v. injection | 16.2% tumor growth inhibition on day 18[4] |
| LoVo (Colon Carcinoma) Xenograft | 30 mg/kg, weekly intratumoral injection | More effective than aqueous solution in suppressing tumor growth[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (Alamar Blue®)
This assay quantitatively measures cell proliferation and viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: The following day, treat the cells with a serial dilution of LSN3213128 or methotrexate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add Alamar Blue® reagent (10% of the culture volume) to each well.
-
Final Incubation: Incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of compounds.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][12]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[13]
-
Drug Administration: Administer LSN3213128 (e.g., orally) or methotrexate (e.g., intravenously, intraperitoneally, or intratumorally) according to the specified dose and schedule. The control group receives a vehicle.[4][9][10]
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²) / 2) and record body weights regularly (e.g., twice a week).[13]
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Analyze the tumor growth inhibition for the treated groups compared to the control group.
Conclusion
LSN3213128 represents a novel, targeted approach to cancer therapy by selectively inhibiting AICARFT in the purine biosynthesis pathway. Its oral bioavailability and demonstrated in vivo efficacy in preclinical models of triple-negative breast cancer and lung cancer make it a promising candidate for further investigation.
Methotrexate, a long-standing cornerstone of cancer treatment, exerts its effect through the inhibition of DHFR. While effective against a broad range of cancers, its use can be associated with significant toxicity.
The choice between these agents in a research or clinical setting will depend on the specific cancer type, its molecular characteristics (e.g., expression levels of AICARFT or DHFR), and the desired therapeutic window. Further studies, including head-to-head comparative trials, are warranted to fully elucidate the relative efficacy and safety of LSN3213128 compared to methotrexate and other established chemotherapies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization of methotrexate anticancer drug onto the graphene surface and interaction with calf thymus DNA and 4T1 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. insights.inotiv.com [insights.inotiv.com]
- 12. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide: LSN3213128 versus Pemetrexed as Antifolate Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antifolate agent LSN3213128 and the established chemotherapeutic drug pemetrexed (B1662193). The information presented is based on preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
LSN3213128 and pemetrexed are both antifolate compounds with demonstrated anti-tumor activity; however, they exhibit distinct mechanisms of action. LSN3213128 is a highly selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. In contrast, pemetrexed is a multi-targeted antifolate, inhibiting not only enzymes in the purine pathway but also thymidylate synthase (TS) and dihydrofolate reductase (DHFR) in the pyrimidine (B1678525) synthesis pathway. This fundamental difference in their molecular targets likely underlies their varying potency and potential clinical applications.
Data Presentation
Table 1: In Vitro Efficacy of LSN3213128 and Pemetrexed
| Compound | Target(s) | Cell Line | Assay | Growth Inhibition (GI50/IC50) | Reference |
| LSN3213128 | AICARFT | NCI-H460 (Lung) | Alamar Blue | 3470 nM | [1] |
| MDA-MB-231 (Breast) | Alamar Blue | 44 nM | [1] | ||
| Pemetrexed | TS, DHFR, GARFT | NCI-H460 (Lung) | MTT | ~100-200 nM | [2] |
| MDA-MB-231 (Breast) | MTT | Data not available |
Note: Direct comparison of GI50/IC50 values should be made with caution due to potential differences in experimental conditions and assay methodologies.
Table 2: Enzymatic Inhibition
| Compound | Enzyme Target | Inhibition Constant (IC50/Ki) | Reference |
| LSN3213128 | AICARFT | 16 nM (IC50) | [3][4] |
| Pemetrexed (pentaglutamate) | Thymidylate Synthase (TS) | 1.3 nM (Ki) | |
| Dihydrofolate Reductase (DHFR) | 7.2 nM (Ki) | ||
| Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) | 65 nM (Ki) |
Mechanism of Action and Signaling Pathways
LSN3213128: Selective Inhibition of Purine Synthesis
LSN3213128 acts as a potent and selective inhibitor of AICARFT, the enzyme responsible for the second to last step in de novo purine biosynthesis.[3] Inhibition of AICARFT leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[3] ZMP is an endogenous activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK can lead to the inhibition of cell growth and proliferation.[3]
Caption: Mechanism of action of LSN3213128.
Pemetrexed: Multi-Targeted Antifolate
Pemetrexed functions as a multi-targeted antifolate by inhibiting several key enzymes involved in both purine and pyrimidine biosynthesis. Its primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of nucleotides necessary for DNA and RNA replication, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of Pemetrexed.
Experimental Protocols
LSN3213128: In Vitro Cell Proliferation Assay (Alamar Blue)
The following protocol is based on the methods described in the primary literature for LSN3213128.[1]
1. Cell Culture:
-
NCI-H460 and MDA-MB-231 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of LSN3213128 or vehicle control (DMSO).
-
Plates are incubated for 72 hours at 37°C.
-
After the incubation period, Alamar Blue reagent is added to each well according to the manufacturer's instructions.
-
Plates are incubated for an additional 4-6 hours at 37°C.
-
Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
3. Data Analysis:
-
The fluorescence intensity is proportional to the number of viable cells.
-
The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated using a non-linear regression analysis of the dose-response curve.
Caption: Alamar Blue Assay Workflow.
Pemetrexed: In Vitro Cell Proliferation Assay (MTT)
The following is a general protocol for an MTT assay, a common method for assessing cell viability and the likely method used to generate the IC50 data for pemetrexed.
1. Cell Culture:
-
NCI-H460 cells are cultured under standard conditions as described for the Alamar Blue assay.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of pemetrexed or a vehicle control.
-
After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
3. Data Analysis:
-
The absorbance of the purple solution is measured using a plate reader at a wavelength of 570 nm.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell viability, is determined from the dose-response curve.
Caption: MTT Assay Workflow.
Conclusion
LSN3213128 and pemetrexed represent two distinct strategies for targeting folate metabolism in cancer. LSN3213128's high selectivity for AICARFT offers a targeted approach to disrupting de novo purine synthesis. Pemetrexed's multi-targeted nature provides a broader inhibition of both purine and pyrimidine synthesis. The preclinical data presented here highlight the different potency profiles of these two agents in specific cancer cell lines. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate their relative therapeutic potential. This guide serves as a foundational resource for researchers engaged in the development and evaluation of novel antifolate therapies.
References
LSN3213128: A Head-to-Head Comparison with Other AICARFT Inhibitors for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of LSN3213128 against other inhibitors of Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT).
Introduction
The de novo purine (B94841) biosynthesis pathway is a critical metabolic route for proliferating cancer cells, supplying the necessary building blocks for DNA and RNA synthesis. A key enzyme in this pathway is Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT), making it a compelling target for anticancer therapies. LSN3213128 has emerged as a novel, potent, and selective nonclassical antifolate inhibitor of AICARFT.[1][2] This guide provides an objective comparison of LSN3213128 with other known inhibitors that interact with this pathway, such as pemetrexed (B1662193) and lometrexol (B1675047), supported by experimental data to aid researchers in their drug development endeavors.
Mechanism of Action: Targeting Purine Synthesis
AICARFT is one of two catalytic activities of the bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase/inosine (B1671953) monophosphate cyclohydrolase (ATIC). It catalyzes the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a crucial step in the synthesis of inosine monophosphate (IMP), the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides. Inhibition of AICARFT leads to the accumulation of ZMP and depletion of downstream purine nucleotides, ultimately causing cell growth arrest and apoptosis in rapidly dividing cancer cells.[1][3]
LSN3213128 is a potent and specific inhibitor of AICARFT.[1][2] In contrast, other antifolates like pemetrexed and lometrexol have different primary targets within the folate-dependent one-carbon metabolism pathway, with AICARFT inhibition being a secondary effect for pemetrexed. Raltitrexed is a selective inhibitor of thymidylate synthase (TS) and is included here for comparative context due to its classification as an antifolate.[3][4][5]
dot
Caption: Signaling pathway of de novo purine synthesis and inhibitor targets.
Performance Comparison: LSN3213128 vs. Other AICARFT Inhibitors
The following tables summarize the quantitative data comparing the biochemical potency, cellular activity, and selectivity of LSN3213128 with other relevant inhibitors.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Target(s) | IC50 (AICARFT) | Ki (Primary Target) | Cellular GI50 |
| LSN3213128 | AICARFT | 16 nM [1] | N/A | 44 nM (MDA-MB-231met2)[1] |
| Pemetrexed | TS, DHFR, GARFT, AICARFT | Not Reported | 1.3 nM (TS, pentaglutamate) | 0.137 µM (NCI-H460) |
| Lometrexol | GARFT | Not Reported | ~58.5 nM (GARFT)[6] | 2.9 nM (CCRF-CEM)[6] |
| Raltitrexed | TS | Not Reported | Not Reported | Not Reported |
Note: The inhibitory activity of pemetrexed and lometrexol is often reported for their polyglutamated forms, which are more potent and retained within cells.
Table 2: Selectivity Profile Against Other Folate-Dependent Enzymes
| Inhibitor | AICARFT | TS | DHFR | GARFT | SHMT1 | MTHFD1/2/2L |
| LSN3213128 | Potent [1] | Selective[1] | Selective | Selective | Selective[1] | Selective[1] |
| Pemetrexed | Inhibits[4][5] | Potent Inhibition[4] | Inhibits[4] | Inhibits[4] | Not Reported | Not Reported |
| Lometrexol | Not a primary target | Not a primary target | Not a primary target | Potent Inhibition[6] | Potent Inhibition | Not Reported |
| Raltitrexed | Not a primary target | Potent Inhibition | Not a primary target | Not a primary target | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Biochemical Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.
dot
Caption: Workflow for a biochemical enzyme inhibition assay.
Materials:
-
Purified recombinant AICARFT enzyme
-
AICARFT substrate (e.g., ZMP) and co-factor (e.g., 10-formyl-tetrahydrofolate)
-
Assay buffer (optimized for pH and salt concentration)
-
Test inhibitors (LSN3213128 and others) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the assay buffer, purified AICARFT enzyme, and the inhibitor dilutions. Include controls with solvent only (no inhibitor).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and co-factor solution to all wells.
-
Immediately begin monitoring the reaction kinetics using a microplate reader at the appropriate wavelength for the detection method (e.g., monitoring the production of the product or consumption of a cofactor).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2)
-
Complete cell culture medium
-
Test inhibitors
-
Alamar Blue reagent
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include untreated and solvent-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
dot
Caption: Workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231met2)
-
Test compound (LSN3213128) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate tumor volume using the formula: (width² x length) / 2.
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).
Conclusion
LSN3213128 distinguishes itself as a potent and highly selective inhibitor of AICARFT.[1] This contrasts with other antifolates such as pemetrexed, which has multiple targets within the folate pathway, and lometrexol, which primarily targets GARFT.[4][6] The high selectivity of LSN3213128 for AICARFT may offer a more targeted therapeutic approach with a potentially wider therapeutic window. The provided experimental data and detailed protocols offer a solid foundation for researchers to further evaluate and compare the efficacy of LSN3213128 in various preclinical cancer models. This information is crucial for making informed decisions in the drug discovery and development pipeline for novel anticancer agents targeting the de novo purine biosynthesis pathway.
References
- 1. genscript.com [genscript.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are AICARFT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Pemetrexed: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
LSN3213128 in Combination Therapy: A Comparative Guide for Researchers
Initial Assessment: As of late 2025, publicly available preclinical and clinical data on the use of LSN3213128 in specific combination therapies are limited. This guide, therefore, provides a comprehensive overview of LSN3213128 as a monotherapy, including its mechanism of action and preclinical efficacy. Furthermore, it explores potential rationale-based combination strategies that could be investigated in future studies.
LSN3213128: A Potent Inhibitor of De Novo Purine (B94841) Synthesis
LSN3213128 is a novel, orally bioavailable, nonclassical antifolate that acts as a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1] AICARFT is a key enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides essential for DNA and RNA replication.[2][3] Cancer cells, with their high proliferation rates, are often heavily reliant on this pathway, making it an attractive target for anticancer therapies.[1]
The inhibition of AICARFT by LSN3213128 leads to two primary cellular consequences:
-
Accumulation of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide): This intermediate metabolite builds up upstream of the enzymatic block.[4] ZMP is an analog of adenosine (B11128) monophosphate (AMP) and can act as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6][7]
-
Depletion of the purine pool: The block in the synthesis pathway leads to a reduction in the downstream production of inosine (B1671953) monophosphate (IMP), adenosine monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP). This purine depletion can inhibit cell growth and proliferation.[2]
Preclinical Monotherapy Data for LSN3213128
LSN3213128 has demonstrated significant anti-tumor activity as a single agent in various preclinical cancer models.[1][4][8] The following table summarizes key findings from in vivo xenograft studies.
| Cancer Type | Cell Line/Model | Dosing Regimen | Key Findings | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231met2 xenograft | 30 and 60 mg/kg, orally | Significant tumor growth inhibition. | [9] |
| Lung Cancer | NCI-H460 xenograft | 10, 30, and 60 mg/kg, orally | Dose-dependent tumor growth inhibition. | [9] |
| Murine Sarcoma | A9 syngeneic model | 100 mg/kg, orally | Anti-proliferative effects observed. | [9] |
Visualizing the Mechanism and Experimental Workflow
To better understand the biological context and experimental approach for evaluating LSN3213128, the following diagrams illustrate its mechanism of action and a typical preclinical experimental workflow.
Caption: Mechanism of action of LSN3213128 in the de novo purine synthesis pathway.
Caption: General experimental workflow for a preclinical in vivo xenograft study.
Potential Combination Therapy Strategies for LSN3213128
While specific data is lacking, the mechanism of action of LSN3213128 suggests several rational combination strategies that could enhance its anti-tumor activity.
-
Combination with other Antimetabolites: Targeting multiple nodes within nucleotide synthesis pathways could induce synergistic effects. For example, combining LSN3213128 with inhibitors of pyrimidine (B1678525) synthesis or other enzymes in the folate pathway could lead to a more profound and sustained inhibition of DNA and RNA production.
-
Combination with DNA Damaging Agents: Chemotherapy drugs (e.g., platinum-based agents) and radiation therapy induce DNA damage. The subsequent DNA repair processes require a significant supply of nucleotides. By depleting the purine pool, LSN3213128 could impair the ability of cancer cells to repair this damage, potentially sensitizing them to these therapies.
-
Combination with PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. The rationale for combining with LSN3213128 would be similar to that for other DNA damaging agents, where purine depletion could further compromise DNA repair capacity.
-
Combination with Agents Inducing Metabolic Stress: Since LSN3213128 can lead to the activation of AMPK, a sensor of metabolic stress, combining it with other drugs that disrupt cancer cell metabolism (e.g., glycolysis inhibitors, glutaminase (B10826351) inhibitors) could create a synthetic lethal interaction.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol is a representative example for evaluating the anti-tumor efficacy of LSN3213128 in a mouse xenograft model, based on common practices in the field.[10][11][12][13]
1. Cell Culture and Implantation:
- Human cancer cells (e.g., MDA-MB-231met2) are cultured in appropriate media and conditions.
- Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., a mixture of media and Matrigel).
- A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
2. Tumor Growth and Randomization:
- Tumors are allowed to grow, and their volumes are measured regularly using calipers (Volume = 0.5 x Length x Width^2).
- When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
3. Drug Preparation and Administration:
- LSN3213128 is formulated in an appropriate vehicle for oral administration.
- Mice in the treatment groups receive the specified dose of LSN3213128 via oral gavage according to the planned schedule (e.g., once or twice daily).
- The control group receives the vehicle only.
4. Efficacy Assessment:
- Tumor volumes and body weights are measured throughout the study (e.g., 2-3 times per week).
- The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.
- At the end of the study, tumors may be excised for further analysis (e.g., measurement of ZMP levels, western blotting for AMPK activation).
5. Statistical Analysis:
- Statistical methods (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.
Conclusion
LSN3213128 is a promising anti-cancer agent that targets the de novo purine synthesis pathway, a critical process for rapidly proliferating cancer cells. Preclinical studies have demonstrated its efficacy as a monotherapy in various cancer models. While there is a current lack of published data on its use in combination therapies, its mechanism of action provides a strong rationale for investigating its synergy with other anti-cancer agents, including other antimetabolites, DNA damaging agents, and drugs that induce metabolic stress. Future research in these areas will be crucial to fully elucidate the therapeutic potential of LSN3213128.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are AICARFT inhibitors and how do they work? [synapse.patsnap.com]
- 3. nts.prolekare.cz [nts.prolekare.cz]
- 4. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Comparative Analysis of the Anti-Proliferative Effects of LSN3213128
This guide provides a comprehensive comparison of the anti-proliferative effects of LSN3213128 with other notable anti-folate compounds, specifically pemetrexed (B1662193) and lometrexol (B1675047). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways.
Overview of LSN3213128
LSN3213128 is a novel, potent, and selective nonclassical anti-folate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a key enzyme in the de novo purine (B94841) biosynthetic pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides required for proliferation.[1][3] By inhibiting AICARFT, LSN3213128 leads to a dramatic elevation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), a substrate of the enzyme, which is associated with the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cell growth.[1][4]
Comparative Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity of LSN3213128 in comparison to pemetrexed and lometrexol across various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and thus, experimental conditions from different studies are presented.
| Compound | Cell Line | IC50 / GI50 (nM) | Experimental Conditions | Reference |
| LSN3213128 | NCI-H460 (Lung) | GI50: 3470 | Standard RPMI medium | [1] |
| MDA-MB-231met2 (Breast) | GI50: 44 | Standard RPMI medium | [1] | |
| CCRF-CEM (Leukemia) | IC50: - | - | - | |
| Pemetrexed | NCI-H460 (Lung) | IC50: 137 ± 8 | Not specified | [3] |
| A549 (Lung) | IC50: 328 ± 24 | Not specified | [3] | |
| HCC827 (Lung) | IC50: - | - | [5] | |
| H1975 (Lung) | IC50: - | - | [5] | |
| Lometrexol | CCRF-CEM (Leukemia) | IC50: 2.9 | Not specified | [6] |
Note: IC50 refers to the half maximal inhibitory concentration, while GI50 refers to the half maximal growth inhibition. The lack of directly comparable data under identical experimental settings necessitates careful interpretation of these values.
Signaling Pathway of LSN3213128
LSN3213128 exerts its anti-proliferative effects by targeting the de novo purine biosynthesis pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of LSN3213128 in inhibiting purine biosynthesis.
Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of LSN3213128 and comparator compounds is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
1. Cell Culture:
-
Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
LSN3213128 and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
3. Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with medium containing various concentrations of the test compounds.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The GI50 or IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of LSN3213128 is evaluated using murine xenograft models.
Caption: A typical workflow for an in vivo xenograft study.
1. Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control (vehicle) groups.
4. Drug Administration:
-
LSN3213128 is administered orally at specified doses and schedules (e.g., once or twice daily).
5. Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis of biomarkers such as ZMP levels.
6. Data Analysis:
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion
LSN3213128 demonstrates potent anti-proliferative activity in vitro and in vivo against various cancer cell lines by selectively inhibiting AICARFT in the purine biosynthesis pathway. While direct comparative data with other anti-folates like pemetrexed and lometrexol is not extensively available, the existing evidence suggests that LSN3213128 is a highly effective agent. The provided experimental protocols offer a framework for further investigation and comparative analysis of this promising anti-cancer compound.
References
- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LSN 3213128 and Lometrexol: Two Distinct Inhibitors of De Novo Purine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of LSN 3213128 and lometrexol (B1675047), two antifolate compounds that inhibit the de novo purine (B94841) biosynthesis pathway, a critical process for cell growth and proliferation. While both compounds target this pathway, they do so by inhibiting different key enzymes, leading to distinct biochemical consequences and potentially different therapeutic profiles. This comparison synthesizes available preclinical data to highlight their respective mechanisms of action, potency, selectivity, and cellular effects.
Executive Summary
This compound and lometrexol are both potent inhibitors of purine synthesis, a hallmark of rapidly dividing cancer cells. However, their enzymatic targets within this pathway are different. Lometrexol is a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), the first of two folate-dependent enzymes in the pathway.[1][2][3] In contrast, this compound is a highly selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), the second folate-dependent enzyme in this pathway.[4][5] This fundamental difference in their mechanism of action results in different metabolic consequences and cellular responses.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and lometrexol, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | Lometrexol |
| Primary Target | Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) | Glycinamide Ribonucleotide Formyltransferase (GARFT) |
| Enzyme Inhibition (IC50/Ki) | IC50 = 16 nM (AICARFT)[4][5] | Ki ≈ 58.5 nM (GARFT)[6] |
| Selectivity | Highly selective for AICARFT. IC50 > 100 µM for other folate-dependent enzymes (TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L).[4][5] | Specific inhibitor of GARFT. Also reported to be a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).[3][7] |
Table 2: In Vitro Cellular Activity
| Parameter | This compound | Lometrexol |
| Cell Line | NCI-H460 (Lung Cancer) | CCRF-CEM (Leukemia) |
| Growth Inhibition (IC50) | Growth inhibition observed, with dramatic elevation of ZMP.[8] | 2.9 nM[6] |
| Mechanism of Action | Inhibition of AICARFT leads to accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[8] | Inhibition of GARFT depletes the intracellular pool of purines, leading to cell cycle arrest in the S phase and apoptosis.[3][9] |
| Rescue of Cytotoxicity | Rescued by the addition of hypoxanthine.[5] | Not explicitly stated, but purine depletion suggests rescue by purine supplementation. |
Signaling Pathway and Mechanism of Action
The de novo purine synthesis pathway is a multi-step process that builds purine rings from basic precursors. Both this compound and lometrexol interrupt this pathway at different stages, as illustrated below.
Inhibition of GARFT by lometrexol blocks the pathway at an early stage, leading to a depletion of downstream purine nucleotides, which are essential for DNA and RNA synthesis.[9] This results in S-phase cell cycle arrest and apoptosis.[3][7] In contrast, inhibition of AICARFT by this compound causes the accumulation of the substrate ZMP.[8] Elevated ZMP levels can lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5]
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the comparative data presented in this guide.
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of the compounds against their respective target enzymes.
General Protocol:
-
Reagents: Purified recombinant human GARFT or AICARFT enzyme, substrates (e.g., glycinamide ribonucleotide and a folate cofactor for GARFT; AICAR and a folate cofactor for AICARFT), and the test compound (this compound or lometrexol).
-
Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a suitable buffer.
-
Detection: The reaction progress is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength that corresponds to substrate consumption or product formation.
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are plotted to generate a dose-response curve, from which the IC50 value is calculated. The Ki value can be determined through further kinetic studies.[1]
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., CCRF-CEM, NCI-H460) are cultured in a suitable medium.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or lometrexol for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined.[10]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a specified size, the mice are treated with the test compound (e.g., this compound administered orally) or a vehicle control.[9][11]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing the tumor volumes between the treated and control groups.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of LSN 3213128: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo specificity and performance of LSN 3213128, a novel inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with the established multi-targeted antifolate, Pemetrexed (B1662193). The information is compiled from publicly available experimental data to assist researchers in evaluating this compound for their studies.
Executive Summary
This compound is a potent and selective, nonclassical antifolate that specifically inhibits AICARFT, a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1] This targeted mechanism of action results in the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), leading to anti-tumor activity.[2] In contrast, Pemetrexed is a multi-targeted antifolate that inhibits not only AICARFT but also other enzymes in the folate pathway, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[3] This broader activity profile may contribute to a different efficacy and toxicity profile compared to the highly specific action of this compound. This guide presents a side-by-side comparison of their enzymatic inhibition, in vivo efficacy in relevant cancer models, and the experimental protocols used to generate this data.
Data Presentation
Table 1: Enzymatic Inhibition Profile
| Compound | Primary Target | IC50 (AICARFT) | Off-Target Enzyme Inhibition |
| This compound | AICARFT | 16 nM[2] | Selective over TS, SHMT1, MTHFD1, MTHFD2, and MTHFD2L[2] |
| Pemetrexed | TS, DHFR, GARFT, AICARFT | Ki (AICARFT): ~2.6 µM (polyglutamated form) | Broad-spectrum antifolate |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound | NCI-H460 (Lung Cancer) | 30 or 100 mg/kg, oral, daily for 13 days | Dose-responsive anti-proliferative effects | [4] |
| This compound | MDA-MB-231met2 (Breast Cancer) | 30 and 60 mg/kg, oral, daily for 22 days | Significant anti-proliferative effects | [4] |
| Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) | Varies (often in combination with platinum agents) | Response rates of 16-23% as a single agent | [5] |
| Pemetrexed | HCC827 (Lung Adenocarcinoma) | - | Additive antitumor activity when combined with icotinib (B1223) | [6][7] |
Mandatory Visualization
Caption: Inhibition of the de novo purine biosynthesis pathway by this compound and Pemetrexed.
Caption: A generalized workflow for assessing the in vivo efficacy and specificity of an anti-cancer compound.
Experimental Protocols
In Vivo Tumor Xenograft Model
A standard experimental protocol for assessing the in vivo efficacy of anti-cancer compounds like this compound in a xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460 lung cancer, MDA-MB-231met2 breast cancer) are cultured in appropriate media and conditions.[8]
-
Animal Models: Athymic nude mice are commonly used as they are immunocompromised and can accept human tumor xenografts.[2]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., this compound administered orally), while the control group receives a vehicle.
-
Monitoring: Tumor volumes and body weights of the mice are monitored throughout the study to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor samples can be used for further analysis, such as measuring the levels of biomarkers like ZMP to confirm target engagement.
Assessment of Specificity
To assess the specificity of this compound in vivo, the following approaches can be employed:
-
Biomarker Analysis: Measurement of the on-target biomarker, ZMP, in tumor tissues following treatment. A dose-dependent increase in ZMP levels would indicate target engagement.[2]
-
Off-Target Effects Monitoring: Comprehensive monitoring of the animals for any signs of toxicity that are not explained by the on-target mechanism. This can include monitoring body weight, clinical signs, and histopathological analysis of major organs at the end of the study. The absence of significant off-target toxicities at efficacious doses would support the in vivo specificity of the compound.
-
Comparative Studies: Comparing the toxicity profile of this compound with a less specific agent like Pemetrexed in the same animal model can highlight the advantages of a more targeted approach.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pemetrexed (Alimta): a new antifolate for non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synergistic Potential of LSN3213128 with Chemotherapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions between novel therapeutic agents and existing chemotherapy regimens is paramount for advancing cancer treatment. This guide addresses the current landscape of research into the synergistic effects of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with conventional chemotherapy.
Executive Summary:
LSN3213128 is a nonclassical, orally bioavailable antifolate that targets a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2] Its mechanism of action, which involves the inhibition of AICARFT, leads to the accumulation of the metabolite ZMP and has demonstrated standalone anti-tumor activity in preclinical models of breast and lung cancer.[1][3] However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a critical gap: there is currently no published experimental data demonstrating the synergistic effects of LSN3213128 in combination with any standard chemotherapy agents.
This guide will proceed by first detailing the established mechanism of action of LSN3213128 as a monotherapy. Subsequently, it will outline the hypothetical experimental frameworks required to evaluate its potential synergistic interactions with other chemotherapeutics. This approach is intended to provide a foundational understanding for researchers aiming to explore this promising area of cancer therapy.
Understanding LSN3213128: Mechanism of Action
LSN3213128 exerts its anti-tumor effects by selectively inhibiting AICARFT, an essential enzyme in the synthesis of purines, which are fundamental building blocks of DNA and RNA.[1] In rapidly proliferating cancer cells, the demand for purines is significantly elevated, making this pathway an attractive therapeutic target.
The inhibition of AICARFT by LSN3213128 leads to two key downstream events:
-
Depletion of Purine Nucleotides: By blocking a late step in de novo purine synthesis, LSN3213128 restricts the availability of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This purine starvation is hypothesized to be a primary driver of its anti-proliferative effects.
-
Accumulation of ZMP: The enzymatic block causes a buildup of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1][3] ZMP is known to be an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While AMPK activation is observed in cell culture models treated with LSN3213128, its direct contribution to the anti-tumor effect in vivo is less clear, as tumors often exhibit high baseline AMPK activity.
The following diagram illustrates the signaling pathway affected by LSN3213128:
Preclinical Monotherapy Data for LSN3213128
While combination therapy data is lacking, preclinical studies have established the efficacy of LSN3213128 as a single agent in cancer models.
| Cell Line | Cancer Type | GI₅₀ (nM) | Experimental Conditions | Reference |
| NCI-H460 | Lung Cancer | 3470 | Standard RPMI medium | [4] |
| MDA-MB-231 | Breast Cancer | 44 | Standard RPMI medium | [4] |
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| MDA-MB-231met2 | Breast Cancer | 30-60 mg/kg, p.o., twice daily for 22 days | Tumor growth inhibition | [4] |
| NCI-H460 | Lung Cancer | 30 or 100 mg/kg, p.o. | Tumor growth inhibition | [4] |
| A9 (syngeneic) | Murine Sarcoma | 100 mg/kg, p.o. | Tumor growth inhibition |
Evaluating Synergistic Potential: A Proposed Experimental Framework
To address the current knowledge gap, a systematic evaluation of LSN3213128 in combination with standard-of-care chemotherapies is necessary. Below are detailed, hypothetical experimental protocols that could be employed to investigate these potential synergies.
In Vitro Synergy Assessment
Objective: To determine if LSN3213128 exhibits synergistic, additive, or antagonistic effects with common chemotherapy agents in relevant cancer cell lines.
Potential Combination Agents:
-
Platinum-based agents (Cisplatin, Carboplatin): Induce DNA damage.
-
Antimetabolites (5-Fluorouracil, Gemcitabine, Pemetrexed): Interfere with DNA and RNA synthesis through different mechanisms.
-
Taxanes (Paclitaxel, Docetaxel): Inhibit mitosis.
Methodology:
-
Cell Culture: Utilize a panel of cancer cell lines, including those known to be sensitive to LSN3213128 (e.g., MDA-MB-231, NCI-H460) and others relevant to the combination agent's clinical use.
-
Drug Concentration Matrix: Prepare a dose-response matrix for LSN3213128 and the selected chemotherapy agent, both individually and in combination at various fixed ratios.
-
Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
The following diagram outlines the workflow for an in vitro synergy study:
In Vivo Combination Efficacy Studies
Objective: To determine if the combination of LSN3213128 and a chemotherapy agent results in enhanced anti-tumor efficacy in a preclinical animal model.
Methodology:
-
Model Selection: Utilize immunodeficient mice bearing xenografts of human cancer cell lines that demonstrated synergy in vitro.
-
Group Allocation: Randomly assign mice to the following treatment groups:
-
Vehicle control
-
LSN3213128 alone
-
Chemotherapy agent alone
-
LSN3213128 in combination with the chemotherapy agent
-
-
Dosing and Administration: Administer drugs at doses known to be effective but sub-maximal for single-agent therapy to allow for the observation of synergistic effects. The route of administration should mimic clinical use (e.g., oral for LSN3213128, intravenous for many chemotherapies).
-
Efficacy Endpoints: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.
-
Statistical Analysis: Compare tumor growth between the combination group and the single-agent and vehicle control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Conclusion and Future Directions
LSN3213128 represents a promising novel anti-cancer agent with a well-defined mechanism of action. While its efficacy as a monotherapy is supported by preclinical data, its potential in combination with other chemotherapeutic agents remains an unexplored but highly significant area of research. The experimental frameworks outlined in this guide provide a roadmap for elucidating the synergistic potential of LSN3213128. The results of such studies would be invaluable for guiding the future clinical development of this compound and could potentially offer new, more effective treatment strategies for a range of cancers. Researchers are strongly encouraged to pursue these investigations to unlock the full therapeutic promise of AICARFT inhibition in oncology.
References
- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for LSN 3213128
This document provides crucial safety, handling, and disposal information for LSN 3213128, a selective, nonclassical, orally bioavailable antifolate. The primary goal is to furnish researchers, scientists, and drug development professionals with the necessary procedural guidance to ensure safe laboratory operations and proper material disposal.
Proper Disposal Procedures for this compound
According to the Safety Data Sheet (SDS) for this compound (CAS No. 1941211-99-9), the substance is not classified as a hazardous mixture.[1] However, it is imperative to adhere to standard laboratory best practices and local regulations for chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Regulations can vary significantly by region and institution.
-
Solid Waste:
-
Collect waste this compound powder in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number ("1941211-99-9"), and any other identifiers required by your institution.
-
Dispose of the container through your institution's chemical waste program. Do not mix with general laboratory trash.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, for instance, in DMSO, should be collected in a designated, sealed, and clearly labeled waste container.
-
The label must indicate the solvent used and the approximate concentration of this compound.
-
Never dispose of solutions containing this compound down the drain.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed waste bag or container.
-
This waste should be disposed of through the chemical waste stream, not as regular trash.
-
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1941211-99-9 | [1][2] |
| Molecular Formula | C17H16FN3O4S2 | [1][2] |
| Molecular Weight | 409.46 g/mol | [1][2] |
| Appearance | Powder | [2] |
Biological Activity
This compound is a potent and specific inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[3][4][5][6] This inhibition leads to anti-tumor activity.[3][4][5][6]
| Target | IC50 (Enzyme Inhibition) | IC50 (Cell-based) | Reference |
| AICARFT | 16 nM | 19 nM | [3] |
| Cell Line | GI50 (Standard RPMI Medium) | GI50 (Low-Folate Medium) | Reference |
| NCI-H460 | 3470 nM | Not Reported | [6] |
| MDA-MB-231 | 44 nM | Not Reported | [6] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| In Solvent | -80°C | 1 year | [3] |
Handling Recommendations:
-
Use in a well-ventilated area.[1]
-
Avoid inhalation, and contact with skin and eyes.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
An accessible safety shower and eye wash station should be available.[1]
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay:
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., NCI-H460, MDA-MB-231) in appropriate media and conditions as recommended by the supplier.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3] Perform serial dilutions to achieve the desired final concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: In Vitro Cell Proliferation Assay Workflow.
References
Personal protective equipment for handling LSN 3213128
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of LSN 3213128, a selective, nonclassical, orally bioavailable antifolate with potent and specific inhibitory activity for aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] While the Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Operation | Required PPE | Justification |
| Weighing and Aliquoting (Powder) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat- N95 respirator (or work in a ventilated enclosure) | Prevents skin contact, eye exposure, and inhalation of fine particulates. Dry powders can become airborne during handling.[3] |
| Solution Preparation | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | Protects against splashes and direct contact with the compound and solvents. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat | Standard practice for aseptic technique and protection from the chemical agent. |
| Animal Handling (In Vivo Studies) | - Nitrile gloves- Laboratory coat- Safety glasses | Prevents direct contact with the compound and treated animals. |
Quantitative Data Summary
The following tables provide a summary of the known quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FN₃O₄S₂ | MedChemExpress SDS |
| Molecular Weight | 409.46 g/mol | MedChemExpress SDS |
| Appearance | Off-white to pink solid | [1] |
| Solubility in DMSO | ≥ 83.33 mg/mL (203.51 mM) | [1] |
Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Experimental Protocols
Standard Operating Procedure for Handling this compound Powder
-
Preparation :
-
Ensure a clean and uncluttered workspace. A chemical fume hood or a ventilated balance enclosure is recommended for handling the powder.
-
Don the appropriate PPE: laboratory coat, nitrile gloves, and safety glasses with side shields. An N95 respirator is recommended if not working in a ventilated enclosure.
-
Have all necessary equipment ready, including spatulas, weigh boats, and pre-labeled containers.
-
-
Weighing :
-
Carefully open the container of this compound to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.
-
Minimize the generation of dust during transfer.
-
Securely close the stock container of this compound immediately after use.
-
-
Solubilization :
-
Cleanup :
-
Wipe down the work surface with a damp cloth to remove any residual powder.
-
Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Operational and Disposal Plans
Handling and Storage Workflow
Caption: Workflow for receiving, storing, handling, and post-experiment cleanup of this compound.
Disposal Plan
Although this compound is not classified as a hazardous substance, it is prudent to dispose of it as chemical waste to prevent environmental contamination.
-
Solid Waste : Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed container for liquid chemical waste. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety office.[5][6]
-
Empty Containers : The original container of this compound, once empty, should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of in the regular trash, with the label defaced.
-
Labeling : All waste containers must be clearly labeled with "Chemical Waste," the name of the compound (this compound), and the primary solvent if applicable.
-
Disposal : Follow your institution's guidelines for the final disposal of chemical waste. Contact your environmental health and safety department for specific procedures.
PPE Selection Logic
Caption: Decision diagram for selecting the appropriate PPE based on the handling task for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (this compound), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound | TargetMol [targetmol.com]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
